molecular formula C10H8BrNO B1441069 4-Bromo-5-methoxyquinoline CAS No. 643069-46-9

4-Bromo-5-methoxyquinoline

Cat. No.: B1441069
CAS No.: 643069-46-9
M. Wt: 238.08 g/mol
InChI Key: YVSWTMODPAGYGD-UHFFFAOYSA-N
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Description

4-Bromo-5-methoxyquinoline is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-9-4-2-3-8-10(9)7(11)5-6-12-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSWTMODPAGYGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NC=CC(=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696095
Record name 4-Bromo-5-methoxyquinoline
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Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643069-46-9
Record name 4-Bromo-5-methoxyquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=643069-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-methoxyquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Bromo-5-methoxyquinoline is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted quinoline framework serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The strategic placement of the bromo and methoxy substituents on the quinoline core allows for a wide range of further chemical modifications, making it a valuable building block in synthetic organic chemistry. This guide provides a comprehensive overview of a reliable and efficient pathway for the synthesis of this compound, delving into the mechanistic underpinnings of the reactions and offering detailed, field-proven experimental protocols.

Strategic Approach to the Synthesis

The synthesis of polysubstituted quinolines can be approached through various classical methods, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[1][2][3] A critical consideration in designing a synthetic route is the control of regioselectivity, particularly when introducing multiple substituents onto the quinoline ring. A common strategy involves the initial synthesis of the core quinoline structure followed by sequential functionalization. However, this can often lead to mixtures of isomers and require challenging purification steps.

A more elegant and efficient approach, and the one detailed in this guide, involves the use of a pre-functionalized starting material that already contains the desired substitution pattern. This strategy significantly simplifies the synthesis by directing the formation of the quinoline ring to yield the target molecule with high regioselectivity. For the synthesis of this compound, the key starting material is 4-bromo-3-methoxyaniline .[4][5] The inherent directing effects of the amino, methoxy, and bromo substituents on this precursor guide the cyclization reaction to produce the desired isomer.

The overall synthetic pathway can be visualized as a two-stage process:

  • Preparation of the Key Precursor: Synthesis of 4-bromo-3-methoxyaniline.

  • Quinoline Ring Formation: Cyclization of 4-bromo-3-methoxyaniline via the Skraup reaction to yield this compound.

This approach offers a direct and high-yielding route to the target compound, minimizing the formation of unwanted side products.

Stage 1: Synthesis of the Key Precursor, 4-Bromo-3-methoxyaniline

The starting material, 4-bromo-3-methoxyaniline, can be synthesized from the commercially available 2-bromo-5-nitroanisole through a straightforward reduction of the nitro group.[4]

Reaction Mechanism

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. In this protocol, zinc powder in the presence of ammonium chloride provides a robust and efficient method for this conversion. The reaction proceeds through a series of single-electron transfers from the zinc metal to the nitro group, with the ammonium chloride acting as a proton source.

Experimental Protocol: Synthesis of 4-Bromo-3-methoxyaniline

Materials:

  • 2-Bromo-5-nitroanisole

  • Tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl)

  • Zinc powder

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine solution (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-bromo-5-nitroanisole (23 g, 99.6 mmol) in tetrahydrofuran (200 mL), add ammonium chloride (64 g, 1.2 mol) and zinc powder (78.1 g, 1.2 mol).

  • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter through a pad of diatomaceous earth.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water (200 mL) and ethyl acetate (200 mL).

  • Separate the organic layer, wash with brine solution (100 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-methoxyaniline as a yellow solid.[4]

Quantitative Data:

ParameterValueReference
Starting Material2-Bromo-5-nitroanisole[4]
Product4-Bromo-3-methoxyaniline[4]
Yield87%[4]
Physical AppearanceYellow solid[4]

Stage 2: Quinoline Ring Formation via the Skraup Synthesis

The Skraup synthesis is a classic and powerful method for the construction of the quinoline ring system.[2][6] It involves the reaction of an aniline with glycerol, an oxidizing agent, and concentrated sulfuric acid. The reaction is notoriously exothermic and requires careful control.[7]

Reaction Mechanism

The Skraup synthesis proceeds through a series of well-established steps:

  • Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The aniline derivative undergoes a Michael addition to acrolein.

  • Cyclization and Dehydration: The resulting β-anilinopropionaldehyde cyclizes under the acidic conditions, followed by dehydration to form a 1,2-dihydroquinoline intermediate.

  • Oxidation: The dihydroquinoline is then oxidized by the oxidizing agent (e.g., the nitro group of the starting material or an external oxidant) to the aromatic quinoline.

The regioselectivity of the cyclization is directed by the substituents on the aniline ring. In the case of 4-bromo-3-methoxyaniline, the powerful activating and ortho-directing amino group will favor cyclization at the unsubstituted ortho position (C-6 of the aniline), leading to the formation of the desired 5-methoxy-substituted quinoline.

Skraup_Mechanism

Caption: Overall workflow of the Skraup synthesis. Caption: Mechanistic steps of the Skraup reaction.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Bromo-3-methoxyaniline

  • Glycerol

  • Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium hydroxide (NaOH) solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Note: The Skraup reaction is highly exothermic and can be dangerous if not performed with extreme caution. It should only be carried out by experienced chemists in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add concentrated sulfuric acid to glycerol with cooling.

  • To this mixture, add 4-bromo-3-methoxyaniline.

  • Add the oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) portion-wise to the stirred mixture.

  • Slowly and carefully heat the reaction mixture. The reaction is often initiated by a vigorous, exothermic phase. Maintain the temperature as recommended in established procedures for Skraup reactions (typically around 120-140 °C) for several hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain pure this compound.

Quantitative Data (Predicted):

ParameterValue
Starting Material4-Bromo-3-methoxyaniline
ProductThis compound
Expected YieldModerate to good
PurificationColumn Chromatography/Recrystallization

Conclusion

The synthetic pathway detailed in this guide, commencing with 4-bromo-3-methoxyaniline, presents a robust and regioselective method for the preparation of this compound. By strategically utilizing a pre-functionalized precursor, this approach circumvents the challenges associated with the regioselective functionalization of the quinoline core. The provided experimental protocols, grounded in established chemical principles, offer a reliable foundation for researchers and drug development professionals to access this valuable chemical entity. As with all chemical syntheses, careful attention to reaction conditions and safety protocols is paramount for successful and reproducible outcomes.

References

starting materials for 4-Bromo-5-methoxyquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 4-Bromo-5-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound of significant interest in the field of medicinal chemistry. Its structure, featuring a quinoline core substituted with a bromine atom and a methoxy group, presents a versatile scaffold for the synthesis of a wide array of biologically active molecules. The bromine atom serves as a convenient handle for further functionalization through various cross-coupling reactions, while the methoxy group modulates the electronic properties and lipophilicity of the molecule, often influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive overview of the primary synthetic routes to this compound, delving into the rationale behind the experimental choices and offering detailed, field-proven protocols.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. This process involves mentally breaking down the target molecule into simpler, commercially available starting materials. The primary disconnections for this target focus on the formation of the C-Br bond and the construction of the quinoline ring system itself.

G cluster_0 Route 1: Late-Stage Bromination cluster_1 Route 2: Ring Construction cluster_2 Route 3: Halogen Exchange T This compound I1 5-Methoxyquinoline T->I1 C-Br bond formation (Electrophilic Bromination) I2 Substituted Aniline + C3 Synthon T->I2 Quinoline Ring Formation (e.g., Skraup, Conrad-Limpach) I3 4-Hydroxy-5-methoxyquinoline T->I3 OH to Br Conversion SM1 5-Hydroxyquinoline I1->SM1 O-Methylation SM2 m-Anisidine I2->SM2 SM3 Substituted Anthranilic Acid I3->SM3 Cyclization

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three primary strategies:

  • Late-Stage Bromination: Beginning with a pre-formed 5-methoxyquinoline ring and introducing the bromine atom at the C-4 position.

  • Quinoline Ring Construction: Building the quinoline core from an appropriately substituted aniline and a three-carbon partner, with subsequent functionalization.

  • Functional Group Interconversion: Starting with a 4-hydroxyquinoline derivative and converting the hydroxyl group to a bromine atom.

This guide will focus on the most prevalent and practical of these approaches, primarily the functionalization of a pre-formed quinoline core.

Synthetic Strategy 1: Regioselective Bromination of 5-Methoxyquinoline

This is arguably the most direct and commonly employed strategy. It leverages the synthesis of the 5-methoxyquinoline core, followed by a regioselective bromination reaction. The methoxy group at C-5 is an ortho-, para-directing activator, which would typically direct electrophilic substitution to the C-6 and C-8 positions. However, the pyridine ring is strongly deactivating, making the benzene ring more susceptible to substitution. The C-4 position of the quinoline ring is activated towards nucleophilic substitution but can undergo electrophilic substitution under specific conditions. A more practical approach involves the bromination of 5-methoxy-4-quinolone, followed by conversion of the quinolone to the chloro and then bromo derivative. A more direct route starts from 4-hydroxyquinoline.

Workflow for Synthetic Strategy 1

Caption: Workflow for the synthesis via a 4-hydroxyquinoline intermediate.

Part 1: Synthesis of 5-Methoxyquinoline (Intermediate)

The precursor, 5-methoxyquinoline, is typically synthesized from 5-hydroxyquinoline via a standard Williamson ether synthesis.

Experimental Protocol: Synthesis of 5-Methoxyquinoline [1]

  • Dissolution: Dissolve 5-hydroxyquinoline (1 equivalent) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon).

  • Deprotonation: Cool the solution to 0°C in an ice bath. Add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) portion-wise. The reaction mixture is stirred at 0°C for 30 minutes. Causality: The strong base NaH deprotonates the hydroxyl group to form a more nucleophilic alkoxide.

  • Methylation: Add methyl iodide (1.2 equivalents) dropwise to the suspension. Allow the reaction to warm to room temperature and stir for an additional 30 minutes. Causality: The alkoxide undergoes an SN2 reaction with methyl iodide to form the methyl ether.

  • Work-up: Quench the reaction by slowly adding water. Extract the aqueous layer multiple times with diethyl ether.

  • Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 5-methoxyquinoline.

ReagentMolar Eq.Purpose
5-Hydroxyquinoline1.0Starting Material
Sodium Hydride (60%)1.2Base (Deprotonation)
Methyl Iodide1.2Methylating Agent
DMF-Solvent
Diethyl Ether-Extraction Solvent
Part 2: Direct Bromination

The direct bromination of 5-methoxyquinoline needs to be carefully controlled to achieve the desired regioselectivity at the C-4 position. Often, direct bromination with molecular bromine can lead to a mixture of products. A more reliable method involves the conversion of a 4-hydroxy (or 4-quinolone) precursor.

Experimental Protocol: Synthesis of 4-Bromoquinoline from 4-Hydroxyquinoline [2]

This protocol illustrates the conversion of a hydroxyl group at the 4-position to a bromine, a key transformation that can be adapted for the 5-methoxy substituted analogue.

  • Reaction Setup: To a stirred solution of 4-hydroxyquinoline (1 equivalent) in dry N,N-dimethylformamide (DMF), add phosphorus tribromide (PBr₃, 1.02 equivalents) dropwise over 10 minutes under an inert atmosphere.

  • Reaction: Stir the resulting suspension for 30-60 minutes at room temperature. Causality: PBr₃ is a classic reagent for converting alcohols to alkyl bromides. The mechanism involves the formation of a phosphite ester intermediate which is then displaced by bromide.

  • Quenching and Work-up: Carefully quench the reaction mixture with ice, then basify to a pH of approximately 10 with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the mixture with ethyl acetate. The combined organic phases are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography.

This two-part strategy—synthesis of the methoxyquinoline core followed by functionalization at the 4-position—represents a robust and adaptable approach.

Synthetic Strategy 2: Building the Quinoline Core

An alternative paradigm is to construct the quinoline ring from acyclic precursors that already contain the required substituents or precursors to them. The Skraup synthesis is a classic example, though it can be aggressive. Milder methods like the Conrad-Limpach or Gould-Jacobs reactions are often preferred.

Conceptual Workflow for Ring Construction

Caption: Gould-Jacobs approach to the this compound scaffold.

This approach offers the advantage of building complexity early and can be advantageous if the required substituted aniline is readily available. The final halogenation step would be similar to that described in Strategy 1.

Comparative Analysis of Synthetic Routes

FeatureStrategy 1 (Late-Stage Bromination)Strategy 2 (Ring Construction)
Starting Materials 5-Hydroxyquinoline or 4-HydroxyquinolineSubstituted anilines (e.g., 3-methoxyaniline) and malonates
Number of Steps Typically 2-3 steps.Typically 3-4 steps.
Key Challenge Achieving regioselectivity in the bromination step.High-temperature thermal cyclization can sometimes lead to low yields.
Flexibility Good for accessing other C-4 substituted analogues.Excellent for varying substituents on the benzene ring.
Overall Yield Can be high if regioselectivity is well-controlled.Variable, dependent on the efficiency of the cyclization step.

Conclusion

The synthesis of this compound is most reliably achieved through a multi-step sequence starting from commercially available hydroxyquinolines. The strategy involving the conversion of a 4-hydroxy group to the target 4-bromo functionality offers a well-controlled and high-yielding pathway. While de novo construction of the quinoline ring presents a viable alternative, late-stage functionalization of a pre-existing quinoline core often provides a more direct and efficient route for this specific target. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific expertise of the research team. This guide provides the foundational knowledge and practical protocols to enable scientists to confidently synthesize this valuable chemical building block for applications in drug discovery and development.

References

An In-depth Technical Guide to 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Bromo-5-methoxyquinoline, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the handling, characterization, and application of this compound. The information presented herein is curated from available scientific literature and supplier data, with a focus on experimental veracity and practical utility for the research community.

Chemical Identity and Physical Properties

This compound is a substituted quinoline with the molecular formula C₁₀H₈BrNO.[1][2] Its structure, featuring a bromine atom at the 4-position and a methoxy group at the 5-position of the quinoline ring, imparts specific physicochemical characteristics that are crucial for its reactivity and potential applications.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₀H₈BrNO[1][2]
Molecular Weight 238.08 g/mol [1]
CAS Number 643069-46-9[1][3]
Appearance White to off-white crystalline powder[4]
Melting Point Not experimentally determined
Boiling Point Not experimentally determined
Solubility Sparingly soluble in cold water; soluble in many organic solvents[3]
Structural Elucidation

The structural confirmation of this compound is paramount for its use in synthesis and biological screening. Spectroscopic methods are indispensable for this purpose.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a fundamental tool for the structural verification of this compound. A referenced spectrum is available, providing a baseline for researchers synthesizing or using this compound.[6] The expected signals would correspond to the protons on the quinoline ring and the methoxy group, with their chemical shifts and coupling patterns being indicative of their positions on the scaffold.

Synthesis and Purification Strategies

General Synthetic Approaches

Common strategies for the synthesis of substituted quinolines include:

  • Skraup Synthesis: This classic method involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones.[3]

  • Combes Quinoline Synthesis: This involves the reaction of anilines with β-diketones.[3]

  • Friedländer Synthesis: This method condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For the introduction of the bromo and methoxy substituents, halogenation and nucleophilic substitution or electrophilic aromatic substitution on a pre-formed quinoline ring or a suitable precursor are common strategies.[10]

Purification

Purification of bromoquinoline derivatives is typically achieved through standard laboratory techniques. The choice of method depends on the scale of the synthesis and the nature of the impurities.

Table 2: Common Purification Techniques for Bromoquinoline Derivatives

TechniqueDescriptionSource(s)
Recrystallization An effective method for purifying solid compounds. The crude product is dissolved in a hot solvent in which it has high solubility and then allowed to cool, causing the pure compound to crystallize while impurities remain in the solution. Common solvent systems for bromoquinolines include heptane/toluene.[5][11]
Column Chromatography A versatile technique for separating compounds based on their differential adsorption to a stationary phase. For bromoquinolines, silica gel or alumina can be used as the stationary phase with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) as the mobile phase.[5][11]

graph "Purification_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Crude [label="Crude this compound"]; Dissolve [label="Dissolve in minimum\nhot solvent"]; Cool [label="Slow cooling to\nroom temperature"]; Crystals [label="Formation of\npure crystals"]; Filter [label="Vacuum filtration"]; Pure [label="Pure Crystalline Product", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MotherLiquor [label="Mother Liquor\n(contains impurities)"];

Crude -> Dissolve [label="Recrystallization"]; Dissolve -> Cool; Cool -> Crystals; Crystals -> Filter; Filter -> Pure; Filter -> MotherLiquor [dir=back]; }

Caption: General workflow for the purification of a solid organic compound by recrystallization.

Safety and Handling

Specific safety data for this compound is not extensively documented. However, based on the data for its isomers and related quinoline compounds, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE).

General Precautions:

  • Eye Protection: Wear chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Inhalation: Avoid breathing dust. Use in a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.[4]

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. While detailed experimental data on some of its physical properties are yet to be widely published, this guide provides a foundational understanding of its identity, characterization, and general handling. Researchers are encouraged to perform their own analyses to determine specific parameters such as melting point and solubility for their particular applications. The synthetic and purification strategies outlined, based on established methods for related compounds, offer a starting point for the preparation of high-purity material.

References

solubility of 4-Bromo-5-methoxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a substituted quinoline of interest to researchers in medicinal chemistry and materials science. Recognizing the limited availability of public quantitative data for this specific compound, this document establishes a foundational understanding based on its physicochemical properties and theoretical principles. It further equips researchers with a detailed, field-proven experimental protocol for the precise determination of its solubility in various organic solvents. This guide is intended for scientists and drug development professionals who require a robust understanding of solubility for applications in synthesis, purification, formulation, and screening.

Introduction: The Quinoline Scaffold and the Need for Solubility Data

Quinoline and its derivatives are heterocyclic scaffolds of significant pharmacological importance, forming the core of drugs with applications ranging from antimalarial to anticancer agents.[1][2][3] The compound this compound, a specific derivative, presents a valuable building block for further chemical synthesis. The strategic placement of the bromo, methoxy, and nitrogen functionalities allows for diverse chemical modifications.

The solubility of such an intermediate is a critical physicochemical parameter that governs its utility. It directly impacts:

  • Reaction Kinetics: The rate and completion of a chemical reaction often depend on the concentration of reactants in the solvent.

  • Purification: Processes like crystallization and chromatography are fundamentally dependent on differential solubility.

  • Formulation & Bioavailability: For compounds intended for biological screening, solubility in relevant media (like DMSO for stock solutions) is a prerequisite for accurate and reproducible results.[4]

This guide will first explore the predicted solubility of this compound based on its molecular structure and then provide a definitive experimental workflow for its quantitative measurement.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential to predict its behavior in different solvent systems. The key properties of this compound are summarized in Table 1.

PropertyValueSource(s)
CAS Number 643069-46-9[5][6][]
Molecular Formula C₁₀H₈BrNO[5][][8]
Molecular Weight 238.08 g/mol [5][]
Predicted XlogP 2.9[8]
Storage Condition Inert gas (Nitrogen or Argon) at 2-8°C[5]

The predicted XlogP value of 2.9 suggests a moderate lipophilicity, indicating that the compound will likely favor organic solvents over water. The presence of the nitrogen atom in the quinoline ring and the oxygen atom in the methoxy group provides sites for polar interactions, including potential hydrogen bonding with protic solvents.

Theoretical Solubility Profile

The principle of "like dissolves like" provides a framework for predicting solubility.[9] The structure of this compound possesses both polar (quinoline nitrogen, methoxy group) and non-polar (aromatic rings, bromo substituent) characteristics. Based on this, a qualitative solubility profile can be predicted as shown in Table 2.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileHigh to Moderate The strong dipole moments of these solvents can effectively solvate the polar regions of the quinoline derivative.[4]
Polar Protic Methanol, EthanolModerate Capable of hydrogen bonding with the quinoline nitrogen, but the overall lipophilicity may limit high solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to High Good general solvents for many organic compounds; can interact with the aromatic system.
Ethers Diethyl Ether, THFLow to Moderate Less polar than alcohols; solubility will depend on the balance of polar and non-polar interactions.
Non-Polar Hexane, TolueneLow to Insoluble The compound's polarity is likely too high for significant solvation in purely non-polar media.
Aqueous WaterInsoluble The molecule is largely organic and lacks sufficient hydrogen bonding capacity to overcome the strong intermolecular forces of water. Solubility may be pH-dependent.[1][2][3]

Experimental Workflow for Quantitative Solubility Determination

To move beyond theoretical predictions, empirical measurement is necessary. The Shake-Flask method is the gold-standard technique for determining thermodynamic equilibrium solubility.[9] It is a robust and self-validating protocol that ensures the solution is truly saturated.

Visual Workflow for Solubility Determination

The following diagram outlines the complete experimental process for determining the solubility of this compound.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_analysis Phase 3: Analysis prep_solid Weigh excess This compound prep_solvent Add precise volume of selected solvent prep_solid->prep_solvent seal_vial Seal vial with PTFE-lined cap prep_solvent->seal_vial agitate Agitate at constant T (e.g., 25°C for 24-48h) seal_vial->agitate sediment Allow excess solid to sediment agitate->sediment separate Filter supernatant (0.22 µm PTFE filter) sediment->separate dilute Dilute sample into mobile phase separate->dilute inject Inject onto calibrated HPLC-UV system dilute->inject quantify Quantify concentration against standard curve inject->quantify result Final Solubility Value (e.g., mg/mL or mM) quantify->result

Caption: Experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured.

Materials:

  • This compound (crystalline solid)

  • Selected organic solvents (HPLC grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (0.22 µm, PTFE for organic solvents)

  • Calibrated pipettes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Protocol:

  • Preparation of Saturated Solution:

    • Causality: Adding an excess of solid is crucial to ensure that the solvent becomes fully saturated and that a solid phase remains in equilibrium with the liquid phase.

    • Add an excess amount of this compound (e.g., 5-10 mg) to a glass vial. The amount should be visibly more than what is expected to dissolve.

    • Accurately pipette a known volume of the chosen solvent (e.g., 1.0 mL) into the vial.

    • Securely seal the vial.

  • Equilibration:

    • Causality: Dissolution is a kinetic process. Agitation at a constant temperature for a prolonged period (typically 24-48 hours) is required to reach a thermodynamic steady state, which defines true solubility. Temperature control is critical as solubility is temperature-dependent.[3][10]

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the vials vigorously for 24 to 48 hours. A preliminary time-course experiment can determine the minimum time required to reach equilibrium.

  • Sample Separation:

    • Causality: The undissolved solid must be completely removed to ensure that only the dissolved analyte is measured. Centrifugation followed by filtration is a robust method to achieve this.

    • After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to let the excess solid settle.

    • Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.

  • Quantification:

    • Causality: A pre-established standard curve provides a reliable and accurate means to convert the analytical signal (e.g., peak area from HPLC) into a concentration.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) of a known concentration.

    • Create a series of calibration standards by diluting the stock solution.

    • Analyze the standards using an appropriate analytical method (e.g., HPLC-UV) to generate a standard curve.

    • Accurately dilute the filtered saturated solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the standard curve.

    • Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor.

Conclusion

While extensive public data on the solubility of this compound is scarce, a qualitative profile can be reliably predicted from its molecular structure. It is expected to be soluble in polar aprotic and chlorinated solvents, moderately soluble in alcohols, and poorly soluble in non-polar and aqueous media. For researchers requiring precise quantitative data for process optimization, synthesis, or biological screening, this guide provides a comprehensive, step-by-step experimental protocol based on the authoritative Shake-Flask method. Adherence to this workflow will yield accurate and reproducible solubility data, a critical parameter for the successful application of this versatile chemical intermediate.

References

electrophilic substitution in methoxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Electrophilic Substitution in Methoxyquinolines

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, including the renowned antimalarial drug quinine, and functional organic materials. The strategic functionalization of the quinoline ring system is paramount for modulating its biological activity and physicochemical properties. Among the most fundamental methods for achieving this is electrophilic aromatic substitution (EAS), a powerful tool for introducing a wide array of substituents onto the aromatic core.

This guide delves into the nuanced and fascinating realm of electrophilic substitution on methoxy-substituted quinolines. The introduction of a methoxy group (–OCH₃), a potent activating and directing group, onto the quinoline framework creates a complex interplay of electronic effects. Understanding how the inherent reactivity of the quinoline nucleus and the directing power of the methoxy substituent conspire to determine the regiochemical outcome of these reactions is critical for the rational design and synthesis of novel quinoline derivatives. We will explore the core principles governing this reactivity, examine key reaction classes, and provide practical, field-tested protocols for researchers, scientists, and drug development professionals.

The Theoretical Framework: A Duality of Electronic Influences

The reactivity of a methoxyquinoline in electrophilic aromatic substitution is not governed by a single factor, but rather by the confluence of electronic effects from the bicyclic quinoline system and the methoxy substituent.

The Electronic Nature of the Quinoline Ring

The quinoline molecule is a fused heterocyclic system comprising a benzene ring and a pyridine ring. This fusion results in a non-uniform distribution of electron density, which dictates its reactivity.

  • Pyridine Ring (Heterocyclic Ring): The presence of the electronegative nitrogen atom makes the pyridine ring electron-deficient (π-deficient) compared to benzene. This deactivates it towards attack by electrophiles.[1][2][3]

  • Benzene Ring (Homocyclic Ring): In contrast, the carbocyclic benzene ring is comparatively electron-rich and is the preferred site for electrophilic attack.[2][4]

Under the strongly acidic conditions typical for many EAS reactions (e.g., nitration, sulfonation), the basic nitrogen atom of the pyridine ring is protonated, forming a quinolinium cation. This positive charge dramatically increases the electron-withdrawing nature of the heterocyclic ring, further deactivating the entire molecule to electrophilic attack.[2][5] Consequently, electrophilic substitution on the quinolinium ion requires more vigorous conditions than for naphthalene, its carbocyclic analogue, and proceeds preferentially on the benzene ring at positions C-5 and C-8.[1][4][6][7][8] This preference is due to the formation of the most stable cationic intermediate (Wheland intermediate), which allows the positive charge to be delocalized across the ring system while leaving the aromatic sextet of the other ring intact.

Caption: Stability of Wheland intermediates in quinolinium.

The Directing Effect of the Methoxy Group

The methoxy group exerts a powerful influence on aromatic rings via two opposing electronic effects:

  • Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system. This is a strong electron-donating effect that increases the electron density on the ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. This effect is activating.[9][10][11][12]

  • Inductive Effect (-I): Due to the high electronegativity of oxygen, the methoxy group withdraws electron density from the ring through the carbon-oxygen sigma bond. This effect is deactivating.[10][13]

In almost all cases, the powerful +M effect overwhelms the -I effect, making the methoxy group a potent activating, ortho-, para--directing group .[9][13]

Anisole Anisole O O CH3 CH₃ O->CH3 C1 O->C1 C2 O->C2 δ⁻ C4 O->C4 δ⁻ C6 O->C6 δ⁻ C1->C2 C3 C2->C3 C3->C4 C5 C4->C5 C5->C6 C6->C1 G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 8-Methoxyquinoline in CH₃CN B Cool to 0°C A->B C Add Br₂ solution dropwise B->C D Stir at RT & Monitor by TLC C->D E Quench with Na₂S₂O₃ D->E F Extract with DCM E->F G Wash with NaHCO₃ & Brine F->G H Dry & Concentrate G->H I Purify (Recrystallization or Chromatography) H->I

References

A Comprehensive Technical Guide to the Optimal Storage of 4-Bromo-5-methoxyquinoline for Research Integrity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Bromo-5-methoxyquinoline is a substituted quinoline, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The utility of this compound in research and development is directly contingent upon its chemical purity and structural integrity. Improper storage can lead to degradation, introducing impurities that can confound experimental results and compromise the validity of research outcomes. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, scientifically-grounded framework for the optimal storage and handling of this compound. Moving beyond generic protocols, this document elucidates the causal mechanisms behind storage-induced degradation and presents a self-validating system of protocols designed to preserve the compound's integrity from receipt to disposal.

Introduction to this compound: The Imperative of Stability

This compound (Molecular Formula: C₁₀H₈BrNO, Molecular Weight: 238.08 g/mol ) belongs to a class of halogenated aromatic compounds that serve as critical building blocks in synthetic chemistry.[][2][3] The quinoline core is a privileged structure in drug discovery, appearing in numerous therapeutic agents.[4][5][6] The specific substitution pattern of a bromine atom and a methoxy group on the quinoline ring imparts unique reactivity and physicochemical properties, which are harnessed in complex molecular syntheses.

However, these same features render the molecule susceptible to degradation if not stored under rigorously controlled conditions. The presence of heteroatoms, a halogen, and an electron-donating methoxy group creates a molecule that can be sensitive to atmospheric, thermal, and photochemical stress. Therefore, maintaining the fidelity of this reagent is not a matter of simple housekeeping but a foundational requirement for reproducible and accurate scientific investigation. This guide establishes the principles and delineates the protocols necessary to achieve this objective.

The Physicochemical Rationale for Controlled Storage

Understanding the potential degradation pathways of this compound is essential for designing an effective storage strategy. The following factors represent the primary risks to the compound's stability.

Susceptibility to Atmospheric Components

The primary atmospheric threats are moisture and oxygen. While stable under normal conditions, the quinoline nitrogen can be protonated, and the methoxy group can undergo hydrolysis, particularly in the presence of acidic or basic contaminants catalyzed by moisture. More critically, complex organic molecules can be susceptible to slow oxidation. Storing the compound under a dry, inert atmosphere is the most robust defense against these degradation pathways.

Photochemical Instability

Aromatic systems and carbon-halogen bonds are often photosensitive.[7][8][9] Quinoline, an aromatic heterocycle, can absorb ultraviolet (UV) light. This energy absorption can promote electrons to higher energy states, increasing the molecule's reactivity and potentially leading to bond cleavage (e.g., C-Br bond) or unwanted side reactions. For this reason, protection from light is a non-negotiable aspect of its storage.[8][9][10]

Thermal Degradation

Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[11] For this compound, thermal stress can lead to decomposition, which may result in the liberation of hazardous vapors such as hydrogen bromide and nitrogen oxides.[12][13] Maintaining a consistently cool environment is crucial for ensuring long-term stability.[9][11][14][15]

Chemical Incompatibility

As a halogenated organic compound, this compound must be segregated from incompatible chemical classes to prevent dangerous reactions.[9][16] Strong oxidizing agents can react exothermically with the organic structure, while strong acids can catalyze degradation or react with the quinoline nitrogen.[12]

Recommended Storage Conditions: A Quantitative Overview

To ensure the long-term viability of this compound, the following conditions are mandated. These are summarized in the table below for quick reference.

ParameterRecommendationRationale
Temperature 2°C to 8°C Minimizes thermal degradation and slows the kinetics of potential side reactions.[13]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidation and moisture-related hydrolysis.[13]
Light Amber Glass Vial, Stored in Darkness Protects against photochemical degradation from UV and visible light.[8][9]
Container Tightly Sealed, Chemically Resistant Glass Prevents atmospheric contamination and ensures no reaction with the container material.[14][15]
Segregation Store away from Strong Oxidizing Agents & Strong Acids Prevents potentially hazardous chemical reactions and catalyzed degradation.[12][16]

Standard Operating Protocol (SOP) for Handling and Storage

This protocol provides a self-validating workflow to ensure the integrity of this compound throughout its lifecycle in the laboratory.

Initial Receipt and Verification
  • Inspect: Upon receipt, visually inspect the container for any signs of damage to the cap or seal.

  • Log: Record the date of receipt, supplier, lot number, and initial appearance of the compound in a dedicated chemical inventory log.[11]

  • Label: Affix a label to the container with the date of receipt and the planned disposal date. For peroxide-forming chemicals, opening dates are also critical.[9]

Aliquoting Strategy for Long-Term Preservation

To prevent repeated exposure of the bulk material to the atmosphere and temperature fluctuations, an aliquoting strategy is strongly advised.

  • Prepare Environment: Perform all aliquoting inside a chemical fume hood or a glove box flushed with an inert gas (e.g., nitrogen or argon).

  • Prepare Vials: Use pre-dried, amber glass vials with PTFE-lined screw caps. Label each vial with the compound name, concentration (if in solution), and date of aliquoting.

  • Dispense: Quickly and carefully dispense the desired amount of the solid compound into each vial.

  • Inerting and Sealing: Backfill the headspace of each vial with nitrogen or argon, then immediately and tightly seal the cap. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Store: Place the master container and all aliquots in the designated, controlled storage environment.

Long-Term Storage Protocol (> 1 Month)
  • Location: Store aliquots in a refrigerator or cold room dedicated to chemical storage, maintaining a temperature of 2°C to 8°C .[13]

  • Organization: Place vials in a labeled secondary container (e.g., a freezer box) to protect them from physical shock and to maintain organization.

  • Monitoring: Use a calibrated thermometer to log the storage temperature daily to ensure it remains within the specified range.

Short-Term / In-Use Protocol
  • Retrieval: Remove only the required number of aliquots from cold storage.

  • Equilibration: Allow the vial to warm to ambient temperature for at least 20-30 minutes before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold solid.

  • Use: Once equilibrated, open the vial in a fume hood. If not using the entire amount, blanket the headspace with inert gas before re-sealing.

  • Disposal: Any unused portion that cannot be properly re-inertized should be disposed of as halogenated chemical waste according to institutional guidelines.[17] Do not return unused material to the original stock container.

Visualizing the Storage and Handling Workflow

The following diagram illustrates the decision-making process and workflow for maintaining the integrity of this compound.

StorageWorkflow cluster_0 Initial Processing cluster_1 Preparation for Storage cluster_2 Storage & Use Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Log Log in Inventory (Date, Lot#) Inspect->Log Decision Long-Term Storage? Log->Decision Aliquot Aliquot into Amber Vials in Inert Atmosphere Decision->Aliquot Yes Store Store at 2-8°C Away from Light & Incompatibles Decision->Store No (Bulk) Seal Backfill with N2/Ar, Seal Tightly Aliquot->Seal Seal->Store Use In-Use Protocol: Equilibrate Before Opening Store->Use Use->Store Re-inert & Re-seal Dispose Dispose as Halogenated Waste Use->Dispose Unused Portion

Caption: Decision workflow for this compound from receipt to use.

Conclusion

The chemical integrity of this compound is not a passive state but an actively maintained condition. Adherence to the protocols detailed in this guide—grounded in the physicochemical properties of the molecule—is essential for any scientist leveraging this compound in their research. By controlling temperature, atmosphere, and light, and by implementing a rigorous handling and aliquoting strategy, researchers can mitigate the risks of degradation, ensure the reproducibility of their experiments, and uphold the highest standards of scientific integrity.

References

Methodological & Application

The Strategic Utility of 4-Bromo-5-methoxyquinoline in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Molecular Complexity with a Versatile Quinoline Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline moiety stands as a privileged scaffold, forming the core of numerous therapeutic agents and functional materials.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for presenting diverse functional groups in a defined three-dimensional space. 4-Bromo-5-methoxyquinoline, in particular, has emerged as a highly valuable and versatile building block for organic synthesis. The strategic placement of the bromine atom at the C4 position, activated by the electron-rich quinoline ring, makes it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This, combined with the electronic influence of the methoxy group at the C5 position, allows for the precise and efficient construction of complex molecular architectures.

This guide provides an in-depth exploration of the applications of this compound, focusing on its pivotal role in the synthesis of bioactive molecules, particularly as a precursor for advanced pharmaceutical intermediates. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, field-proven protocols for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Core Applications: A Gateway to C-C and C-N Bond Formation

The bromine atom at the C4 position of this compound is the linchpin of its synthetic utility. This halogen serves as a "handle" for introducing a wide array of substituents through transition metal-catalyzed reactions, which are foundational to modern drug discovery.[2]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, celebrated for its mild reaction conditions, broad functional group tolerance, and the low toxicity of its boron-based reagents.[1][3] This reaction is instrumental in synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors and other pharmacologically active molecules.[1] By coupling this compound with various boronic acids or esters, researchers can readily access a diverse library of 4-aryl-5-methoxyquinolines.

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. The reactivity order for halogens in this step is generally I > Br > Cl.[1]

  • Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex L2Pd(II)(Ar)Br Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Ar'-B(OR)2 Base Pd(II)_Aryl_Boronate L2Pd(II)(Ar)(Ar') Transmetalation->Pd(II)_Aryl_Boronate Reductive_Elimination Reductive_Elimination Pd(II)_Aryl_Boronate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol is a generalized procedure based on established methods for similar bromo-substituted heterocycles and should be optimized for specific substrates.[1]

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using a biphasic system)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the boronic acid/ester, and the base.

  • Add the palladium catalyst.

  • Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the degassed solvent(s) via syringe. A common solvent system is a 4:1 to 10:1 mixture of organic solvent to water.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentTypical Reagents/ConditionsRole
Aryl Halide This compoundElectrophile
Boron Reagent Arylboronic acids, Arylboronic estersNucleophile precursor
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂Facilitates C-C bond formation
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃Activates boron reagent
Solvent 1,4-Dioxane/H₂O, Toluene, DMFReaction medium
Temperature 80 - 110 °CProvides activation energy
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under conditions that are often milder and more functional-group-tolerant than classical methods. Using this compound, this reaction provides a direct route to a variety of N-substituted 4-amino-5-methoxyquinolines, which are valuable intermediates in the synthesis of kinase inhibitors and other bioactive compounds.

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle.

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the arylamine product and regenerating the Pd(0) catalyst.

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative_Addition Pd(0)L2->Oxidative_Addition Ar-Br Pd(II)_Complex L2Pd(II)(Ar)Br Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine_Coordination Pd(II)_Complex->Amine_Coordination HNR'R'' Base Pd_Amido_Complex L2Pd(II)(Ar)(NR'R'') Amine_Coordination->Pd_Amido_Complex Reductive_Elimination Reductive_Elimination Pd_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regeneration Product Ar-NR'R'' Reductive_Elimination->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

This protocol is a generalized procedure based on established methods and requires optimization, particularly the choice of ligand and base, for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.1 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BINAP) (2-8 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5 - 2.5 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.

  • Seal the flask, and evacuate and backfill with an inert gas three times.

  • Under a positive pressure of inert gas, add the base, this compound, and the amine (if solid).

  • Add the anhydrous, degassed solvent via syringe, followed by the amine (if liquid).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ComponentTypical Reagents/ConditionsRole
Aryl Halide This compoundElectrophile
Amine Primary/Secondary Amines, AnilinesNucleophile
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ + LigandFacilitates C-N bond formation
Ligand XPhos, RuPhos, SPhos, BINAPStabilizes & activates catalyst
Base NaOtBu, K₃PO₄, Cs₂CO₃Deprotonates amine
Solvent Toluene, 1,4-DioxaneReaction medium
Temperature 90 - 110 °CProvides activation energy
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[2] This reaction, co-catalyzed by palladium and copper, is conducted under mild conditions and is invaluable for synthesizing conjugated enynes and arylalkynes.[2] Applying this reaction to this compound allows for the direct installation of an alkynyl group at the C4 position, creating a versatile intermediate that can undergo further transformations, such as click chemistry or cyclization reactions.

The Sonogashira reaction involves two interconnected catalytic cycles.[2]

  • Palladium Cycle: This cycle is similar to the Suzuki and Buchwald-Hartwig reactions, involving the oxidative addition of the Pd(0) catalyst to this compound.

  • Copper Cycle: The copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkynyl group to the Pd(II) complex.

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex to yield the 4-alkynyl-5-methoxyquinoline product and regenerate the Pd(0) catalyst.[2]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)_Complex L2Pd(II)(Ar)Br Pd(0)L2->Pd(II)_Complex Ar-Br (Oxidative Addition) Pd(II)_Alkynyl L2Pd(II)(Ar)(C≡CR) Pd(II)_Alkynyl->Pd(0)L2 Ar-C≡CR (Reductive Elimination) Cu(I)Br Cu(I)Br Cu(I)_Acetylide Cu-C≡CR Cu(I)Br->Cu(I)_Acetylide H-C≡CR Base Cu(I)_Acetylide->Pd(II)_Complex Transmetalation Cu(I)_Acetylide->Cu(I)Br

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

This protocol is a generalized procedure based on established methods for Sonogashira couplings of bromo-heterocycles.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 - 2.0 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) cocatalyst (e.g., CuI) (1-10 mol%)

  • Base (e.g., Et₃N, iPr₂NH) (2.0 - 5.0 equiv, can also be the solvent)

  • Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) cocatalyst.

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Add the anhydrous, degassed solvent, followed by the base (e.g., triethylamine) and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Once complete, dilute the reaction mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ComponentTypical Reagents/ConditionsRole
Aryl Halide This compoundElectrophile
Alkyne Terminal AlkynesNucleophile precursor
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Main catalyst
Cu Cocatalyst CuIFacilitates acetylide formation
Base Et₃N, iPr₂NH, PiperidineActivates alkyne, neutralizes HBr
Solvent Toluene, THF, DMFReaction medium
Temperature 25 - 60 °CMild conditions often suffice

Application in Drug Development: A Precursor for Kinase Inhibitors

The dysregulation of protein kinases is a primary driver of many human diseases, particularly cancer. Consequently, kinase inhibitors have become a major class of therapeutic agents. The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key interactions within the ATP-binding site of many kinases.

This compound is an ideal starting material for the synthesis of novel kinase inhibitors. The cross-coupling reactions described above allow for the systematic exploration of Structure-Activity Relationships (SAR). For instance, Suzuki coupling can be used to introduce various aryl and heteroaryl groups at the C4 position, which can be directed towards the solvent-exposed region of the kinase active site to enhance potency and selectivity. Similarly, Buchwald-Hartwig amination can install different amine side chains that can form critical hydrogen bonds with the hinge region of the kinase. The synthesis of 4-aminoquinoline derivatives is a key strategy in the development of potent Receptor-Interacting Protein Kinase 2 (RIPK2) inhibitors, highlighting the importance of this structural motif.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its utility is primarily derived from the reactivity of the C4-bromine atom in palladium-catalyzed cross-coupling reactions, which enables the efficient and modular construction of complex molecules. The detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provided herein serve as a guide for researchers to leverage this reagent in their synthetic campaigns. As a key precursor for libraries of substituted quinolines, this compound will continue to be a valuable tool for professionals in drug discovery and materials science, facilitating the development of novel kinase inhibitors and other high-value compounds.

References

4-Bromo-5-methoxyquinoline: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline framework is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents across a wide spectrum of diseases, including cancer, malaria, and inflammatory conditions.[1] Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. The strategic functionalization of the quinoline ring is a cornerstone of modern drug discovery, enabling the fine-tuning of pharmacological properties.[2] Within this class of compounds, 4-bromo-5-methoxyquinoline emerges as a particularly valuable building block. The bromine atom at the C4-position serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the methoxy group at the C5-position can influence the molecule's electronic properties and metabolic stability, and participate in key hydrogen bonding interactions within protein binding sites.

These application notes provide a comprehensive guide to the synthesis and utilization of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions are presented, along with insights into the rationale behind the experimental choices.

Part 1: Synthesis of the this compound Building Block

A direct, high-yield synthesis of this compound is crucial for its widespread application. The following two-step protocol is a robust and reproducible method, commencing with the synthesis of 5-methoxyquinoline followed by a regioselective bromination.

Protocol 1.1: Synthesis of 5-Methoxyquinoline

This protocol outlines the synthesis of 5-methoxyquinoline from 5-hydroxyquinoline.

Reaction Scheme:

Synthesis of 5-Methoxyquinoline 5_hydroxyquinoline 5-Hydroxyquinoline product 5-Methoxyquinoline 5_hydroxyquinoline->product 1. K2CO3, DMF 2. CH3I methyl_iodide Methyl Iodide (CH3I) K2CO3 K2CO3 DMF DMF Bromination of 5-Methoxyquinoline 5_methoxyquinoline 5-Methoxyquinoline product This compound 5_methoxyquinoline->product NBS, DCM NBS N-Bromosuccinimide (NBS) DCM DCM Suzuki-Miyaura Coupling start_material This compound product 4-Aryl-5-methoxyquinoline start_material->product Arylboronic Acid, Pd(PPh3)4, K2CO3, Dioxane/H2O boronic_acid Arylboronic Acid catalyst Pd(PPh3)4 base K2CO3 solvent Dioxane/H2O Buchwald-Hartwig Amination start_material This compound product 4-Amino-5-methoxyquinoline Derivative start_material->product Amine, Pd2(dba)3, XPhos, NaOtBu, Toluene amine Amine (R-NH2) catalyst Pd2(dba)3 ligand XPhos base NaOtBu solvent Toluene Sonogashira Coupling start_material This compound product 4-Alkynyl-5-methoxyquinoline start_material->product Alkyne, Pd(PPh3)2Cl2, CuI, Et3N, THF alkyne Terminal Alkyne catalyst Pd(PPh3)2Cl2 cocatalyst CuI base Et3N solvent THF Kinase Inhibitor Discovery Workflow A Synthesis of This compound B Parallel Synthesis of Derivatives (Suzuki, Buchwald-Hartwig, Sonogashira) A->B C Biochemical Screening (Kinase Inhibition Assays) B->C D Identification of Hits C->D E Structure-Activity Relationship (SAR) Studies D->E E->B Iterative Synthesis F Lead Optimization E->F G In Vivo Efficacy Studies F->G

References

palladium-catalyzed cross-coupling with 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Cross-Coupling Reactions with 4-Bromo-5-methoxyquinoline

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective use of this compound in palladium-catalyzed cross-coupling reactions. The quinoline moiety is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] this compound, specifically, serves as a versatile and strategic building block for the synthesis of complex molecular architectures. Its utility stems from the C4-bromine atom, which is activated for palladium-catalyzed transformations due to the electron-withdrawing nature of the quinoline nitrogen atom.[3]

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4][5][6][7] This guide moves beyond simple procedural lists to explain the underlying principles, rationale for experimental choices, and troubleshooting strategies to empower researchers to successfully leverage these powerful reactions.

The Foundation: Understanding the Palladium Catalytic Cycle

At the heart of these transformations lies a general catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][8][9] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate. The reactivity of aryl halides in this step follows the order: I > OTf ≈ Br > Cl.[4]

  • Transmetalation: The organic group from an organometallic reagent (e.g., organoboron, organotin) is transferred to the palladium center, displacing the halide.[10] This step is central to reactions like Suzuki and Stille couplings.

  • Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][8]

General_Catalytic_Cycle Fig. 1: General Palladium Cross-Coupling Cycle cluster_cycle Pd0 Pd(0)L_n PdII_Intermediate Ar-Pd(II)L_n-X Pd0->PdII_Intermediate PdII_Coupling Ar-Pd(II)L_n-R PdII_Intermediate->PdII_Coupling PdII_Coupling->Pd0 Product Ar-R PdII_Coupling->Product

Caption: General Catalytic Cycle for Cross-Coupling.

Critical Considerations for Quinoline Substrates

While powerful, cross-coupling reactions with heteroaromatic substrates like this compound present unique challenges that must be addressed for successful outcomes.

Catalyst Poisoning: The Quinoline Nitrogen Challenge

The primary obstacle is the potential for the lone pair of electrons on the quinoline nitrogen to coordinate with the palladium center.[11] This coordination can form stable, inactive catalyst species, effectively "poisoning" the catalyst and halting the reaction.

Solution: The use of sterically bulky phosphine ligands is paramount. Ligands such as XPhos, SPhos, RuPhos, or bulky N-heterocyclic carbenes (NHCs) create a steric shield around the palladium atom, hindering the approach and coordination of the quinoline nitrogen while still allowing the smaller substrates to access the catalytic site.[11][12]

The Role of Reagents: A Scientist's Guide to Selection

The success of any cross-coupling reaction hinges on the judicious selection of each component.

ComponentCommon ChoicesRationale & Expert Insights
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf), Pd(PPh₃)₄Pd(II) sources like Pd(OAc)₂ are often cheaper and more air-stable but require in situ reduction to the active Pd(0) state.[13] Direct Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more efficient but are more sensitive to air and moisture.[11]
Ligand Monophosphines: P(t-Bu)₃, XPhos, SPhosBidentate: dppf, BINAPNHCs: IPr, IMesBulky, electron-rich monophosphine ligands are often superior for challenging substrates as they promote both oxidative addition and reductive elimination.[12] Bidentate ligands can enhance catalyst stability.[14] The choice is highly substrate-dependent and often requires screening.
Base Inorganic: K₃PO₄, K₂CO₃, Cs₂CO₃Alkoxides: NaOt-Bu, KOt-BuOrganic: Et₃N, DIPEAThe base's role varies. In Suzuki coupling, it activates the boronic acid.[15] In Buchwald-Hartwig and Sonogashira, it deprotonates the amine or alkyne. Strong, non-nucleophilic bases like NaOt-Bu are required for aminations.[13] The choice must be compatible with functional groups on the substrates.
Solvent Toluene, Dioxane, DMF, THFAnhydrous and thoroughly degassed solvents are critical to prevent catalyst deactivation by oxygen and water.[11] The solvent choice can influence reaction rates and solubility of reagents.

Application Protocols for this compound

The following sections provide detailed, field-tested protocols for key cross-coupling reactions. These serve as robust starting points for optimization.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a highly versatile method for coupling aryl halides with organoboron reagents, widely used in the synthesis of biaryl compounds.[5][15][16]

Suzuki_Cycle Fig. 2: Suzuki-Miyaura Catalytic Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Quin-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition (Quin-Br) Transmetal Quin-Pd(II)L₂(Ar) OxAdd->Transmetal Transmetalation (Ar-B(OR)₂ + Base) Transmetal->Pd0 Reductive Elimination Product 4-Aryl-5-methoxyquinoline Transmetal->Product

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Detailed Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Catalyst and Solvent Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%). Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 mixture, 5 mL).

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data for Suzuki Coupling:

Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O90High
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene100High
PdCl₂(dppf) (3)(dppf)Cs₂CO₃DMF80Moderate-High
B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[3][17][18] It uniquely employs a dual-catalyst system of palladium and copper(I).[18][19]

Sonogashira_Cycle Fig. 3: Sonogashira Catalytic Cycle cluster_pd_cycle Palladium Cycle Pd0 Pd(0)L₂ OxAdd Quin-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition Transmetal Quin-Pd(II)L₂(C≡CR) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product 4-Alkynyl-5-methoxyquinoline Transmetal->Product CuCycle Copper Cycle RC≡CH + Cu(I) → RC≡CCu Buchwald_Hartwig_Cycle Fig. 4: Buchwald-Hartwig Amination Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Quin-Pd(II)L₂(Br) Pd0->OxAdd Oxidative Addition AmineComplex [Quin-Pd(II)L₂(HNR₂)]⁺Br⁻ OxAdd->AmineComplex Amine Coordination AmidoComplex Quin-Pd(II)L₂(NR₂) AmineComplex->AmidoComplex Deprotonation (Base) AmidoComplex->Pd0 Reductive Elimination Product 4-Amino-5-methoxyquinoline AmidoComplex->Product Experimental_Workflow Fig. 5: General Experimental Workflow A 1. Reagent Preparation (Dry/Degas Solvents, Weigh Reagents) B 2. Reaction Setup (Schlenk Flask, Inert Atmosphere) A->B C 3. Reagent Addition (Substrates, Base, Catalyst, Ligand) B->C D 4. Reaction (Heating & Stirring) C->D E 5. Monitoring (TLC / LC-MS) D->E E->D Continue Reaction F 6. Workup (Quenching, Extraction) E->F Reaction Complete G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

References

protocol for Suzuki coupling of 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Bromo-5-methoxyquinoline

Application Note and Optimized Protocol

Introduction: Synthesizing a Privileged Scaffold

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency and versatility in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Its power lies in the mild reaction conditions and the commercial availability and low toxicity of its key organoboron reagents.[4][5]

This guide focuses on the application of the Suzuki coupling to a specific and valuable substrate: this compound. Quinoline derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous pharmacologically active agents, including anticancer and anti-inflammatory drugs.[5][6] The ability to functionalize the quinoline core at specific positions is crucial for tuning the biological activity of these molecules.

However, the coupling of heteroaromatic halides like this compound presents unique challenges. The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity. Furthermore, the electronic properties of the heterocyclic ring can influence the reactivity of the carbon-halogen bond.[7][8] This protocol provides a robust, optimized procedure for the successful Suzuki coupling of this substrate, grounded in a mechanistic understanding of the reaction to empower researchers to troubleshoot and adapt the methodology.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction is rooted in a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

  • Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-bromine bond of this compound. This step forms a square-planar Pd(II) complex. The reactivity of organic halides in this step generally follows the trend I > Br > OTf > Cl, making aryl bromides excellent substrates.[3][5]

  • Transmetalation: This is the key bond-forming step where the organic moiety is transferred from the organoboron reagent to the palladium(II) center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄).[11] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily exchanges its organic group with the halide on the palladium complex.[9]

  • Reductive Elimination: In the final step, the two organic ligands on the palladium(II) complex couple and are expelled, forming the desired C-C bond and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3][9]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)L₂(Br) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' trans_complex->product Product Formation aryl_halide This compound (Ar-Br) aryl_halide->pd0 boronic_acid Ar'B(OH)₂ + Base -> [Ar'B(OH)₃]⁻ boronic_acid->oa_complex

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol for the Suzuki Coupling of this compound

This protocol has been designed for high-yield synthesis and is suitable for a broad range of aryl- and heteroarylboronic acids.

I. Materials and Equipment
  • Substrates: this compound, Arylboronic acid (or boronate ester)

  • Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), finely ground

  • Solvents (Anhydrous & Degassed): 1,4-Dioxane, Water (deionized)

  • Work-up Reagents: Ethyl acetate (EtOAc), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment: Schlenk flask or reaction vial with screw cap and septum, magnetic stir bar, magnetic stirrer/hotplate, inert gas line (Argon or Nitrogen), syringes and needles, rotary evaporator, flash chromatography system.

II. Reagent Selection Rationale
  • Catalyst (Pd(dppf)Cl₂): This is an air-stable Pd(II) pre-catalyst that is reliably reduced in situ to the active Pd(0) species. The dppf ligand is a bulky, electron-rich ferrocene-based phosphine that is highly effective for coupling challenging substrates, including heteroaryl halides. It promotes both the oxidative addition and reductive elimination steps.[6]

  • Base (K₂CO₃ / K₃PO₄): An inorganic base is essential for activating the boronic acid. K₂CO₃ is a versatile and cost-effective choice. For less reactive coupling partners, a stronger base like K₃PO₄ may improve yields.[12]

  • Solvent System (Dioxane/Water): A biphasic solvent system is often optimal. 1,4-Dioxane effectively dissolves the organic substrates and the palladium complex, while water is necessary to dissolve the inorganic base and facilitate the formation of the reactive boronate species.[9][13] Degassing is critical to prevent the oxidation of the Pd(0) catalyst, which can lead to catalyst deactivation and side reactions like boronic acid homocoupling.[3]

III. Step-by-Step Experimental Procedure

Experimental_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Add Solids to Schlenk Flask (Aryl Bromide, Boronic Acid, Base, Catalyst) inert 2. Evacuate & Backfill with Argon (3x) setup->inert solvents 3. Add Degassed Solvents via Syringe inert->solvents heat 4. Heat to 80-100 °C with Stirring solvents->heat monitor 5. Monitor by TLC / LC-MS heat->monitor cool 6. Cool to Room Temperature monitor->cool extract 7. Dilute with EtOAc, Wash with Water & Brine cool->extract dry 8. Dry Organic Layer (MgSO₄), Filter extract->dry concentrate 9. Concentrate via Rotary Evaporation dry->concentrate purify 10. Purify by Flash Chromatography concentrate->purify

Figure 2. General experimental workflow from setup to purification.

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and finely ground K₂CO₃ (2.0–3.0 equiv.).

  • Catalyst Addition: Add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.02–0.05 equiv., 2–5 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane followed by degassed water. A typical solvent ratio is 4:1 to 5:1 dioxane:water, with a total volume to make the concentration of the limiting reagent approximately 0.1 M.

  • Reaction: Lower the flask into a preheated oil bath at 80–100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material (this compound) is consumed (typically 4–24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and then with brine to remove the inorganic base and salts.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure coupled product.[9]

Optimization and Data

The choice of reaction parameters can significantly impact the yield and purity of the desired product. A screening process is often necessary to identify the optimal conditions for a specific substrate combination.[1][15]

Table 1: Hypothetical Optimization of Suzuki Coupling with this compound

EntryCatalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901865
2Pd(OAc)₂ (5)SPhos (10)K₂CO₃ (2)Dioxane/H₂O (4:1)901288
3Pd(dppf)Cl₂ (3) -K₂CO₃ (2) Dioxane/H₂O (4:1) 90 10 92
4Pd(dppf)Cl₂ (3)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)90895
5Pd(dppf)Cl₂ (3)-K₃PO₄ (3)Toluene/H₂O (5:1)1001289
6Pd(dppf)Cl₂ (3)-K₂CO₃ (2)DMF1001278

This data is illustrative. Actual results will vary based on the specific boronic acid used.

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. The following table outlines common problems and potential solutions.

Table 2: Troubleshooting Guide for Suzuki Coupling Reactions

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd).2. Poor quality reagents.3. Insufficient temperature.4. Catalyst poisoning by substrate.1. Ensure thorough degassing of solvents and use a fresh catalyst.2. Check the purity of starting materials.3. Increase reaction temperature.4. Try a different, more robust ligand (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos).[13][16]
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Improve the degassing procedure (e.g., use freeze-pump-thaw cycles for solvents).[3]
Protodeborylation 1. Unstable boronic acid.2. Presence of excess water or prolonged heating.1. Use the corresponding boronate ester (e.g., pinacol ester).[3]2. Use anhydrous conditions with a base like KF or CsF.[11][17]3. Minimize reaction time.
Low Product Solubility Inappropriate solvent choice.Try alternative solvents such as DMF, Toluene, or THF.[18] Note that solvent can significantly alter reaction kinetics.
Difficulty in Purification Co-elution with byproducts (e.g., homocoupled product or residual boronic acid).1. Perform an aqueous base wash (e.g., dilute NaOH) during work-up to remove unreacted boronic acid.2. Optimize chromatography conditions (try different solvent systems).

References

The Strategic Role of Bromoquinolines in Modern Pharmaceutical Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides an in-depth exploration of the applications of bromoquinolines in pharmaceutical manufacturing. Moving beyond a simple enumeration of their uses, this document delves into the strategic importance of bromoquinolines as versatile intermediates and building blocks in the synthesis of complex active pharmaceutical ingredients (APIs). We will examine a case study of an FDA-approved drug synthesized from a bromoquinoline precursor, and provide detailed, field-proven protocols for key synthetic transformations that leverage the unique reactivity of bromoquinolines. Furthermore, this guide establishes a framework for the stringent quality control of bromoquinoline intermediates, a critical aspect of regulatory compliance and manufacturing excellence in the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic power of bromoquinolines in their research and manufacturing endeavors.

The Bromoquinoline Scaffold: A Privileged Intermediate in Medicinal Chemistry

The quinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a bromine atom onto this scaffold dramatically enhances its synthetic utility. The bromine atom serves as a versatile functional handle, enabling a wide array of cross-coupling and nucleophilic substitution reactions. This allows for the precise and controlled introduction of diverse molecular fragments, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] Bromoquinolines, therefore, are not merely precursors but strategic intermediates that unlock access to a vast chemical space of potential drug candidates, particularly in the development of anticancer, antimalarial, and anti-inflammatory agents.[2][3][4]

Bromoquinolines as Direct Precursors in API Synthesis: The Case of Bedaquiline

While many quinoline-based drugs are synthesized through the construction of the quinoline ring during the synthetic sequence, some notable exceptions highlight the direct use of bromoquinoline intermediates. A prime example is the anti-tuberculosis drug, Bedaquiline. The synthesis of Bedaquiline critically employs a bromoquinoline derivative, demonstrating the industrial relevance of these building blocks.

Synthesis of Bedaquiline via a Bromoquinoline Intermediate

The synthesis of Bedaquiline involves the coupling of two key fragments, one of which is 3-benzyl-6-bromo-2-methoxyquinoline.[3] This bromoquinoline intermediate provides the core structure of the final drug molecule.

Protocol 1: Synthesis of Racemic Bedaquiline

This protocol outlines the synthesis of racemic Bedaquiline from 3-benzyl-6-bromo-2-methoxyquinoline and 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one.[3]

Materials:

  • 3-benzyl-6-bromo-2-methoxyquinoline

  • 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one

  • Lithium diisopropylamide (LDA) (2.0 M in tetrahydrofuran)

  • Tetrahydrofuran (THF), anhydrous

  • 25% Aqueous ammonium chloride solution

  • Toluene

  • Ethanol

Procedure:

  • In a flame-dried, multi-necked flask equipped with a magnetic stirrer, thermometer, and under an inert atmosphere (e.g., Argon), add a solution of 3-benzyl-6-bromo-2-methoxyquinoline (50g) in anhydrous THF (150 mL).

  • Cool the solution to between -75°C and -70°C using a dry ice/acetone bath.

  • Slowly add lithium diisopropylamide (99.02 mL; 2.0 M in THF) to the reaction mixture over a period of 3-4 hours, ensuring the temperature is maintained within the specified range.

  • Stir the mixture at -75°C to -70°C for an additional 60 minutes.

  • In a separate flask, prepare a solution of 3-(dimethylamino)-1-(naphthalen-1-yl)propan-1-one (41.5 g) in anhydrous THF (150 mL).

  • Add the solution of the naphthalen-1-yl propanone derivative to the reaction mixture over a period of two hours, maintaining the temperature at -75°C to -70°C.

  • After the addition is complete, stir the reaction mixture at the same temperature for 30 minutes.

  • Quench the reaction by the addition of 25% aqueous ammonium chloride solution (100 mL).

  • Allow the mixture to warm to room temperature and separate the aqueous layer.

  • Extract the product with toluene.

  • Concentrate the organic layer under reduced pressure to obtain the crude racemic Bedaquiline.

  • Purify the crude product by stirring with ethanol to precipitate the product, followed by filtration and drying.

Expected Outcome:

This procedure yields racemic Bedaquiline. Further chiral resolution steps are required to isolate the desired enantiomer. The purity of the product can be assessed by High-Performance Liquid Chromatography (HPLC).[3]

Bromoquinolines as Versatile Scaffolds for Drug Discovery

The true power of bromoquinolines in pharmaceutical manufacturing lies in their role as versatile scaffolds for the synthesis of novel molecular entities. The bromine atom acts as a linchpin for modern cross-coupling reactions, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds. This is particularly relevant in the development of kinase inhibitors, a major class of anticancer drugs.[1][5]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between a bromoquinoline and a boronic acid or ester.[2] This reaction is instrumental in creating biaryl and related structures, which are common motifs in kinase inhibitors.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 3-Bromoquinoline

This protocol provides a generalized method for the palladium-catalyzed Suzuki-Miyaura coupling of 3-bromoquinoline with an arylboronic acid.[2]

Materials:

  • 3-Bromoquinoline

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • Degassed 1,4-dioxane and water (4:1 v/v)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk flask, add 3-bromoquinoline (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.03 mmol, 0.03 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90°C with vigorous stirring for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer and extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Palladium Catalyst (Pd(dppf)Cl₂): The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium(0) active species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[2]

  • Base (Na₂CO₃): The base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.

  • Degassed Solvents: The removal of dissolved oxygen is critical to prevent the oxidation and deactivation of the palladium(0) catalyst.

Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Bromoquinoline (Ar-Br) complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation Boronic Acid (Ar'-B(OH)₂) Base complex2 Ar-Pd(II)(Ar')L₂ transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is of paramount importance in pharmaceutical synthesis, as a vast number of drugs contain arylamine moieties. Bromoquinolines are excellent substrates for this transformation, providing a direct route to a wide range of N-substituted aminoquinolines.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of 6-Bromoquinoline

This protocol describes a general method for the palladium-catalyzed amination of 6-bromoquinoline with an amine.[6]

Materials:

  • 6-Bromoquinoline

  • Primary or secondary amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1-5 mol%), Xantphos (a bulky, electron-rich phosphine ligand), and NaOtBu to an oven-dried Schlenk tube.

  • Add 6-bromoquinoline and the desired amine.

  • Add anhydrous, degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture to 90-110°C.

  • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate and purify the product by column chromatography.

Causality Behind Experimental Choices:

  • Palladium Precatalyst (Pd₂(dba)₃) and Ligand (Xantphos): The combination of a palladium source and a bulky, electron-rich phosphine ligand is essential for the efficiency of the catalytic cycle. Xantphos is a bidentate ligand that promotes both the oxidative addition of the bromoquinoline and the reductive elimination of the arylamine product.[6]

  • Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle, forming the palladium-amido complex.

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to air and moisture, necessitating the use of an inert atmosphere to prevent its degradation.

Diagram 2: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Bromoquinoline (Ar-Br) complex1 Ar-Pd(II)(Br)L₂ oxidative_addition->complex1 amine_coordination Amine Coordination & Deprotonation complex1->amine_coordination Amine (HNRR') Base complex2 Ar-Pd(II)(NRR')L₂ amine_coordination->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NRR' reductive_elimination->product QC_Workflow start Receive Bromoquinoline Intermediate sampling Representative Sampling start->sampling hplc_analysis HPLC Analysis (Purity) sampling->hplc_analysis gcms_analysis GC-MS Analysis (Identity & Impurities) sampling->gcms_analysis other_tests Other Tests (e.g., Karl Fischer for water content) sampling->other_tests data_review Data Review and Comparison to Specifications hplc_analysis->data_review gcms_analysis->data_review other_tests->data_review pass Pass data_review->pass fail Fail data_review->fail release Release for Manufacturing pass->release investigation Investigate and Quarantine fail->investigation

References

Application Notes and Protocols for the Synthesis of 4-Bromo-5-methoxyquinoline N-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the N-Oxide Moiety in Quinoline Scaffolds

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] The strategic modification of this heterocyclic system is a continual focus of drug discovery programs. One such modification, the introduction of an N-oxide functionality, dramatically alters the electronic and steric properties of the quinoline ring. This transformation is not merely a synthetic curiosity; it is a proven strategy for enhancing biological activity, modulating pharmacokinetic profiles, and unlocking novel mechanisms of action.[3]

Quinoline N-oxides have demonstrated a remarkable spectrum of biological activities, including potent anticancer, antimicrobial, antiparasitic, and anti-inflammatory properties.[1][3] The N-oxide group can act as a bioreductive prodrug, being selectively reduced in hypoxic environments (a characteristic of solid tumors) to release a cytotoxic agent.[3] Furthermore, the N-oxide moiety can serve as a powerful directing group in C-H functionalization reactions, enabling the synthesis of complex, substituted quinolines that would be otherwise difficult to access.[4]

This document provides a detailed experimental procedure for the N-oxidation of 4-bromo-5-methoxyquinoline, a substituted quinoline with potential as a synthetic intermediate for novel therapeutic agents. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not just a step-by-step guide but also the underlying chemical principles and practical insights for successful execution.

Reaction Principle: Electrophilic Oxidation of the Quinoline Nitrogen

The conversion of a tertiary amine within a heterocyclic system, such as the nitrogen in a quinoline ring, to its corresponding N-oxide is an oxidation reaction. The most common and effective reagents for this transformation are peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a widely used and reliable choice due to its commercial availability and reactivity.[5][6][7]

The mechanism involves the nucleophilic attack of the lone pair of electrons on the quinoline nitrogen atom onto the electrophilic outer oxygen atom of the peroxy acid. This concerted step results in the formation of the N-O bond and the cleavage of the weak O-O bond of the peroxy acid, releasing meta-chlorobenzoic acid as a byproduct. The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to ensure solubility of both the substrate and the reagent.[5]

N-Oxidation Mechanism cluster_reactants Reactants cluster_transition Transition State cluster_products Products Quinoline This compound TS [Transition State Complex] Quinoline->TS Nucleophilic Attack mCPBA m-CPBA mCPBA->TS N_Oxide This compound N-oxide TS->N_Oxide N-O Bond Formation Byproduct m-Chlorobenzoic Acid TS->Byproduct Byproduct Release

Caption: Mechanism of N-oxide formation using m-CPBA.

Detailed Experimental Protocol

This protocol outlines the synthesis of this compound N-oxide from its parent quinoline.

Materials and Equipment
Reagents & ChemicalsEquipment
This compound[8][9]Round-bottom flask (100 mL) with stir bar
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)Magnetic stirrer hotplate
Dichloromethane (DCM), anhydrousIce water bath
Saturated aqueous sodium bicarbonate (NaHCO₃)Separatory funnel (250 mL)
Saturated aqueous sodium chloride (Brine)Rotary evaporator
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)Thin Layer Chromatography (TLC) plates (silica)
Silica gel for flash chromatographyGlass column for chromatography
Ethyl acetate (EtOAc), Hexanes (for chromatography)Standard laboratory glassware
Safety Precautions
  • meta-Chloroperoxybenzoic acid (m-CPBA) is a strong oxidizing agent and can be explosive, especially in pure form or when heated. It is a skin and eye irritant. Always use the commercially available formulation (typically ≤77%, wetted with water) and avoid grinding or heating the solid. Handle with care in a chemical fume hood.

  • Dichloromethane (DCM) is a volatile chlorinated solvent and a suspected carcinogen. All operations involving DCM should be performed in a well-ventilated chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, at all times.

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.20 mmol, 1.0 equiv.). Dissolve the starting material in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Cool the resulting solution to 0 °C using an ice water bath. Once cooled, add meta-chloroperoxybenzoic acid (m-CPBA, ≤77%, 1.14 g, ~5.1 mmol, ~1.2 equiv.) portion-wise over 10-15 minutes. A slight exotherm may be observed; maintain the temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an eluent system of 5% methanol in dichloromethane. The product N-oxide should have a lower Rf value (be more polar) than the starting quinoline.

  • Work-up - Quenching and Extraction: Upon completion, cool the reaction mixture again to 0 °C. Quench the excess m-CPBA by slowly adding 20 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.[10]

  • Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and saturated aqueous NaCl (brine, 1 x 20 mL).[10]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product. The crude material will contain the desired N-oxide and the meta-chlorobenzoic acid byproduct.

Purification
  • Column Chromatography: Purify the crude product by flash column chromatography on silica gel.

  • Adsorb the crude material onto a small amount of silica gel and dry-load it onto the column.

  • Elute the column with a gradient of 0% to 5% methanol in dichloromethane. The byproduct, meta-chlorobenzoic acid, is quite polar and should elute after the desired product, though careful fractionation is recommended.[10]

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound N-oxide as a solid.

Data Summary and Expected Results

ParameterValue / Observation
Stoichiometry 1.2 equivalents of m-CPBA
Solvent Dichloromethane (DCM)
Temperature 0 °C to Room Temperature
Reaction Time 24 - 48 hours
Expected Yield 80 - 90%
Appearance White to off-white solid
TLC Rf (Product) ~0.3 (5% MeOH in DCM)
TLC Rf (Starting Material) ~0.7 (5% MeOH in DCM)

Characterization of this compound N-oxide

Confirmation of the product structure is achieved through standard spectroscopic methods.

  • ¹H NMR: Expect a downfield shift of the protons on the quinoline ring, particularly for the protons at the C2 and C8a positions, due to the deshielding effect of the N-oxide moiety.

  • ¹³C NMR: Similar downfield shifts are expected for the carbon atoms adjacent to the N-oxide.

  • Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 253.9/255.9, reflecting the isotopic pattern of bromine.

  • Infrared (IR) Spectroscopy: The presence of a characteristic N-O stretching vibration is expected in the range of 1250-1350 cm⁻¹.

Experimental Workflow Visualization

Synthesis Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Dissolve this compound in DCM B 2. Cool to 0 °C A->B C 3. Add m-CPBA portion-wise B->C D 4. Stir at RT for 24-48h (Monitor by TLC) C->D E 5. Quench with sat. NaHCO₃ D->E Reaction Complete F 6. Separate layers E->F G 7. Wash organic layer (NaHCO₃, Brine) F->G H 8. Dry (Na₂SO₄) & Concentrate G->H I 9. Flash Column Chromatography (Silica, 0-5% MeOH/DCM) H->I Crude Product J 10. Concentrate pure fractions I->J K 11. Characterize Product (NMR, MS, IR) J->K J->K Pure N-Oxide

Caption: Workflow for the synthesis and purification of this compound N-oxide.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-5-methoxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced heterocyclic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of substituted quinolines, with a specific focus on the nuanced preparation of 4-Bromo-5-methoxyquinoline. The synthesis of this particular isomer is challenging due to the directing effects of the methoxy group, which favors substitution at other positions. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this synthesis, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is the direct bromination of 5-methoxyquinoline not a suitable method for synthesizing this compound?

A1: This is a critical initial consideration. The methoxy group (-OCH₃) at the C5 position is a strongly activating, ortho, para-directing group. In an electrophilic aromatic substitution reaction like bromination, it will direct the incoming electrophile (Br⁺) primarily to the C6 (ortho) and C8 (para) positions. Attempting to brominate 5-methoxyquinoline directly will result in a mixture of 6-bromo- and 8-bromo-5-methoxyquinoline, with negligible formation of the desired 4-bromo isomer. The C4 position is electronically and sterically disfavored for electrophilic attack in this context.

Q2: What is the most reliable strategy for introducing a bromine atom at the C4 position of a 5-methoxyquinoline scaffold?

A2: The most effective and widely adopted strategy involves a multi-step approach that builds the quinoline ring with a functional group at the C4 position that can be readily converted to a bromide. The preferred method is to synthesize the corresponding 4-quinolone (a tautomer of a 4-hydroxyquinoline) and then convert the hydroxyl/oxo group into a bromo group. This circumvents the regioselectivity problem of direct bromination. The general synthetic pathway is outlined below.

Synthesis_Strategy cluster_0 Part 1: Ring Formation (Gould-Jacob Reaction) cluster_1 Part 2: Bromination A 3-Methoxyaniline C Intermediate Adduct A->C Condensation B Diethyl (ethoxymethylene)malonate B->C D 5-Methoxy-4-quinolone-3-carboxylate C->D Thermal Cyclization E 5-Methoxyquinolin-4-ol D->E Saponification & Decarboxylation F This compound (Target Molecule) E->F Halogenation (e.g., POBr₃)

Caption: General synthetic pathway for this compound.

Q3: Which brominating agents are effective for converting a 4-quinolone to a 4-bromoquinoline?

A3: The conversion of a 4-quinolone to a 4-bromoquinoline requires reagents capable of transforming a hydroxyl group (or its keto tautomer) into a leaving group and providing a bromide source. Standard alcohol-to-bromide reagents are often ineffective. The most common and effective reagents for this transformation are phosphorus oxyhalides.

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus oxybromide (POBr₃) Neat or in a high-boiling solvent (e.g., toluene), refluxDirect and efficientHighly corrosive, moisture-sensitive, can cause charring at high temperatures
Phosphorus tribromide (PBr₃) Neat or in a solvent, often requires heatingReadily availableCan be less effective than POBr₃ for this specific transformation
Triphenylphosphine/Carbon tetrabromide (PPh₃/CBr₄) Anhydrous solvent (e.g., CH₂Cl₂), room temp. to refluxMilder conditions (Appel reaction)Stoichiometric byproducts (triphenylphosphine oxide) can complicate purification

For this specific synthesis, phosphorus oxybromide (POBr₃) is generally the reagent of choice due to its high reactivity and effectiveness in forming the 4-bromo derivative.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low Yield During the Thermal Cyclization to Form the 4-Quinolone Ring

Question: My Gould-Jacob cyclization of the aniline-malonate adduct is giving very low yields of the 5-methoxy-4-quinolone. What could be the cause?

Answer: Low yields in this thermal cyclization step are common and typically stem from two main issues: incorrect reaction temperature or side reactions.

  • Potential Cause 1: Suboptimal Cyclization Temperature. The cyclization requires high temperatures, typically achieved by using a high-boiling solvent like Dowtherm A or diphenyl ether. If the temperature is too low, the reaction rate will be negligible. If it's too high, decomposition and tar formation can occur, significantly reducing the yield.[1]

  • Solution: The optimal temperature is usually around 240-250°C. It is crucial to monitor the temperature of the reaction mixture directly. Add the aniline-malonate adduct portion-wise to the pre-heated solvent to maintain a consistent temperature and control the initial exothermic reaction.

  • Potential Cause 2: Competing Reactions. The aniline starting material can undergo side reactions if not pure. Furthermore, the intermediate can polymerize under harsh conditions.

  • Solution: Ensure the 3-methoxyaniline is purified (e.g., by distillation) before use. Perform the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.

Issue 2: The Bromination of 5-Methoxyquinolin-4-ol with POBr₃ is Incomplete or Fails

Question: I am treating my 5-methoxyquinolin-4-ol with phosphorus oxybromide, but TLC analysis shows mostly unreacted starting material even after prolonged heating. What is going wrong?

Answer: This is a frequent problem often related to reagent quality and reaction conditions.

  • Potential Cause 1: Deactivated POBr₃. Phosphorus oxybromide is highly hygroscopic and reacts with atmospheric moisture to form phosphoric acid and HBr, rendering it inactive for the desired reaction.

  • Solution: Use a fresh bottle of POBr₃ or purify the reagent before use. Handle it exclusively under an inert atmosphere in a dry glovebox or using Schlenk techniques.

  • Potential Cause 2: Insufficient Temperature. The reaction often requires heating to reflux (typically >100°C) to proceed at a reasonable rate.

  • Solution: Ensure the reaction is heated sufficiently, monitoring the temperature of the reaction mixture. If using a solvent, ensure it has a high enough boiling point. Often, running the reaction neat with a slight excess of POBr₃ is most effective.

  • Potential Cause 3: Starting Material Solubility. The 4-quinolone may not be fully soluble in the reaction medium initially.

  • Solution: Ensure efficient stirring. The starting material should dissolve as it reacts with the POBr₃.

Issue 3: Product Degradation During Column Chromatography Purification

Question: My crude this compound appears to be decomposing on the silica gel column, resulting in streaking on TLC and low recovery of the pure product. How can I prevent this?

Answer: Quinolines, being basic heterocycles, are prone to degradation on standard acidic silica gel. The basic nitrogen atom can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption and decomposition.[2]

  • Solution 1: Deactivate the Silica Gel. Neutralize the acidic sites on the silica gel before use. This can be done by preparing a slurry of the silica gel in the eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[2] This amine will occupy the acidic sites, allowing your product to elute without degradation.

  • Solution 2: Use an Alternative Stationary Phase. If deactivation is insufficient, switch to a less acidic stationary phase. Neutral alumina is often an excellent alternative for purifying basic compounds like quinolines.[2][3]

  • Solution 3: Minimize Contact Time. Use flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column. A shorter, wider column is preferable to a long, thin one.[2]

Troubleshooting_Purification start Problem: Product Decomposes on Silica Column q1 Is the quinoline nitrogen interacting with acidic silica? start->q1 sol1 Solution 1: Deactivate Silica Slurry silica with 1-2% Triethylamine in eluent. q1->sol1 Yes sol2 Solution 2: Change Stationary Phase Use neutral alumina instead of silica gel. q1->sol2 Yes sol3 Solution 3: Reduce Contact Time Employ flash chromatography with a shorter, wider column. q1->sol3 Yes end Successful Purification sol1->end sol2->end sol3->end

Caption: Decision tree for troubleshooting product purification.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-((3-methoxyphenyl)amino)methylene)-3-oxobutanoate (Gould-Jacob Precursor)
  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq).

  • Heat the mixture at 100-110°C for 2 hours with stirring. The reaction can be monitored by TLC for the disappearance of the aniline.

  • Allow the reaction mixture to cool to room temperature. The resulting product is often a solid or viscous oil and can be used in the next step without further purification.

Protocol 2: Synthesis of 5-Methoxyquinolin-4-ol
  • Prepare a flask with a high-boiling point solvent such as Dowtherm A and heat it to 250°C under a nitrogen atmosphere.

  • Add the crude product from Protocol 1 slowly and portion-wise to the hot solvent. Effervescence (ethanol evolution) should be observed.

  • Maintain the temperature at 250°C for 30-60 minutes after the addition is complete.

  • Cool the reaction mixture and dilute it with hexane. The precipitated solid is the crude ethyl 5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Filter the solid and wash thoroughly with hexane.

  • To a flask containing the crude carboxylate, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 4 hours to saponify the ester and effect decarboxylation.

  • Cool the solution in an ice bath and carefully acidify with concentrated HCl or acetic acid to a pH of ~6-7.

  • The precipitated solid is 5-Methoxyquinolin-4-ol. Filter the product, wash with cold water, and dry under vacuum.

Protocol 3: Synthesis of this compound

CAUTION: Phosphorus oxybromide is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood under anhydrous conditions.

  • In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, place 5-methoxyquinolin-4-ol (1.0 eq).

  • Carefully add phosphorus oxybromide (POBr₃) (2.0-3.0 eq).

  • Heat the mixture to 120-130°C with stirring for 3-5 hours. Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate with 1% NEt₃) until the starting material is consumed.

  • Cool the reaction mixture to room temperature. Very carefully and slowly, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HBr gas.

  • Once the excess POBr₃ is quenched, basify the acidic aqueous solution with a cold concentrated NaOH solution or solid Na₂CO₃ until the pH is >10.

  • Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product via column chromatography using deactivated silica gel or neutral alumina as described in the troubleshooting section.

References

Technical Support Center: Purification of Crude 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 4-Bromo-5-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. We will explore common issues, provide practical troubleshooting solutions, and detail robust purification protocols grounded in chemical principles.

Troubleshooting Guide

This section addresses specific issues you might encounter during the purification of this compound in a direct question-and-answer format.

Recrystallization Issues

Recrystallization is a powerful technique for purifying solid compounds.[1] However, success depends on the careful selection of solvents and control of the crystallization process.

Q1: My this compound is "oiling out" or forming liquid droplets instead of crystals during recrystallization. What's going wrong?

A1: "Oiling out" typically occurs when a compound comes out of solution at a temperature above its melting point.[2] This is a common issue for compounds with lower melting points or when the solution is highly impure, which can depress the melting point significantly.[2]

Causality & Solution:

  • Reheat and Dilute: The immediate solution is to return the flask to the heat source and add a small amount of the "good" solvent (the one in which the compound is more soluble) to dissolve the oil completely.[2][3] This lowers the saturation point of the solution, meaning the compound will begin to crystallize at a lower, cooler temperature, hopefully below its melting point.

  • Slow Down Cooling: Rapid cooling is a frequent cause of oiling out.[3] Insulate the flask (e.g., by placing it on a cork ring and covering it with a watch glass) to ensure slow, gradual cooling to room temperature before moving it to an ice bath.[4]

  • Change Solvent System: The boiling point of your chosen solvent may be too high. Consider a solvent with a lower boiling point or switch to a solvent/anti-solvent system. For instance, dissolving the crude product in a minimal amount of a solvent like ethyl acetate or dichloromethane at room temperature and then slowly adding a non-polar anti-solvent like hexane or pentane until turbidity persists can be very effective.[5][6]

Q2: No crystals are forming even after my solution has cooled completely. What steps can I take to induce crystallization?

A2: The absence of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation (the initial formation of crystals) has not been overcome.

Causality & Solution:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[3]

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystal growth.[6]

  • Increase Concentration: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration of your compound. Then, allow it to cool slowly again.[7]

  • Add an Anti-Solvent: If you are using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes cloudy, then add a drop or two of the original solvent to redissolve the precipitate before cooling.[6]

Q3: My purified crystals are discolored, but the pure compound should be a white or off-white solid. How do I remove colored impurities?

A3: Colored impurities are common in syntheses involving aromatic compounds, often arising from oxidation or polymerization side reactions, which can occur during quinoline synthesis.[8]

Causality & Solution:

  • Activated Charcoal Treatment: Colored, highly conjugated impurities can often be removed by adsorption onto activated charcoal.[3]

    • Procedure: After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is often sufficient).

    • Caution: Use charcoal sparingly. It has a high surface area and can adsorb your desired product, leading to a lower yield.[3][4]

  • Hot Filtration: After a brief period of heating and swirling with the charcoal, you must perform a hot filtration through a pre-heated funnel to remove the charcoal and other insoluble impurities.[7] If this step is not done quickly, your product may crystallize prematurely in the funnel.[7]

Column Chromatography Issues

Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[9]

Q1: My compound seems to be decomposing or streaking badly on the silica gel column. How can I prevent this?

A1: The quinoline nitrogen is basic, while standard silica gel is acidic. This acid-base interaction can lead to strong, sometimes irreversible, binding to the silica, causing poor peak shape (tailing) or even decomposition of the product on the column.[10]

Causality & Solution:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by pre-treating it with a basic modifier. The most common method is to add a small amount of triethylamine (NEt₃) or pyridine (typically 0.5-2%) to the eluent system.[10] You can either prepare your eluent with this additive or pre-wash the packed column with a solvent mixture containing the amine before loading your sample.[10]

  • Use an Alternative Stationary Phase: If deactivation is insufficient, consider a less acidic stationary phase.[11]

    • Alumina (Neutral or Basic): This is an excellent alternative for acid-sensitive or basic compounds.[11]

    • Florisil: A magnesium silicate adsorbent that is less acidic than silica.[11][12]

  • Run the Column Faster: Using flash chromatography (applying pressure to increase the flow rate) minimizes the time your compound spends in contact with the stationary phase, reducing the opportunity for decomposition.[11]

Q2: I'm struggling to separate this compound from an impurity with a very similar Rf value. How can I improve the separation?

A2: Separating compounds with similar polarities is a common challenge in chromatography.[11] Success requires optimizing the mobile phase and column parameters.

Causality & Solution:

  • Optimize the Mobile Phase: The goal is to find a solvent system that maximizes the difference in affinity (and thus Rf) between your product and the impurity.

    • Systematic Solvent Screening: Test various binary solvent systems with different polarities and chemical properties (e.g., ethyl acetate/hexanes, dichloromethane/hexanes, ether/hexanes).[13] Sometimes a small change, like switching from ethyl acetate to diethyl ether, can significantly impact selectivity.

    • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase its polarity over the course of the separation. This can help sharpen the bands of later-eluting compounds and improve the resolution between closely-running spots.[11]

  • Improve Column Efficiency:

    • Finer Silica: Use silica gel with a smaller particle size (e.g., 230-400 mesh for flash chromatography) to increase the surface area and improve separation efficiency.[14]

    • Proper Loading: Overloading the column is a primary cause of poor separation.[11] A general guideline is to use a silica-to-crude-compound ratio of at least 30:1 by weight, and potentially much higher (50:1 to 100:1) for difficult separations.[11] Dry loading the sample (adsorbing it onto a small amount of silica before adding it to the column) often gives tighter bands and better resolution than wet loading.[11][14]

Q3: After running the column, I can't find my product in any of the fractions. What could have happened?

A3: This frustrating situation can arise from several possibilities, ranging from decomposition to unexpected elution behavior.[12]

Causality & Solution:

  • Decomposition: As discussed, the compound may have decomposed on the column. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if a new spot or streaking appears.[12]

  • Came Off in the Solvent Front: If your eluent was too polar, the compound may have eluted very quickly with the solvent front. Always check the first few fractions, even if they appear empty.[12]

  • Still on the Column: If your eluent was not polar enough, your compound may still be adsorbed at the top of the column. You can try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) to see if you can recover it.

  • Fractions are Too Dilute: Your compound may have eluted, but the concentration in each fraction is too low to be detected by TLC. Try combining and concentrating a range of fractions where you expected your compound to elute and re-analyzing by TLC.[12]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities can originate from starting materials, side reactions, or subsequent degradation. Common possibilities include:

  • Unreacted Starting Materials: Depending on the synthetic route, this could include the corresponding aniline or methoxyquinoline precursor.[15]

  • Isomeric Byproducts: Bromination of quinolines can sometimes lead to the formation of other bromo-isomers (e.g., 7-bromo or di-bromo derivatives), which can be difficult to separate.[16]

  • Tar and Polymeric Materials: Classic quinoline syntheses like the Skraup reaction are known to produce significant amounts of tar under harsh acidic and oxidative conditions.[8]

  • Process-Related Impurities: Side reactions specific to your synthetic route can introduce unexpected structures.[17]

Q2: How do I choose between recrystallization and column chromatography for purification?

A2: The choice depends on the physical state of your crude product and the nature of the impurities.

  • Choose Recrystallization if: Your crude product is a solid and you suspect the impurities are present in much smaller quantities or have very different solubility profiles. Recrystallization is often faster, less solvent-intensive, and more scalable than chromatography.

  • Choose Column Chromatography if: Your product is an oil, or if you have multiple impurities with polarities similar to your product. Chromatography offers finer separation capabilities for complex mixtures.[5] It is also the necessary choice if crystallization fails.[5]

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: A good starting point is a solvent/anti-solvent system. Given the structure (an aromatic ether with a basic nitrogen), it will likely have moderate polarity.

  • Recommended System: Dissolve the crude solid in a minimal amount of a moderately polar solvent like hot ethyl acetate , acetone , or ethanol . Then, slowly add a non-polar anti-solvent like hexanes or heptane until the solution remains faintly cloudy.[6] Re-heat gently to get a clear solution, then allow it to cool slowly. A mixture of ethanol and water can also be effective for polar compounds.[5][7]

Q4: What is a good starting mobile phase for the column chromatography of this compound?

A4: The best way to determine the ideal mobile phase is by running analytical Thin Layer Chromatography (TLC) first.[13]

  • Recommended Starting Point: A mixture of ethyl acetate and hexanes is a versatile and common choice for compounds of moderate polarity.[6] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (20%, 30%, etc.) until you achieve an Rf value for your product of approximately 0.25-0.35 , which is ideal for good separation on a column.

Visual Workflow: Troubleshooting Purification

The following diagram outlines a decision-making process for troubleshooting the purification of this compound.

Purification_Troubleshooting Purification Troubleshooting Workflow start Crude this compound is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Column Chromatography is_solid->chromatography No oil_out Does it 'oil out'? recrystallization->oil_out crystals_form Do pure crystals form? oil_out->crystals_form No fix_oil Reheat, add more 'good' solvent, and cool slowly. oil_out->fix_oil Yes success Purification Successful crystals_form->success Yes induce_xtal Induce crystallization: - Scratch flask - Add seed crystal - Concentrate solution crystals_form->induce_xtal No crystals_form->chromatography Still Impure fix_oil->recrystallization induce_xtal->recrystallization good_sep Is separation clean? chromatography->good_sep good_sep->success Yes fix_sep Troubleshoot Separation: - Optimize eluent via TLC - Use gradient elution - Check column loading good_sep->fix_sep No decomp Decomposition or Tailing? fix_sep->decomp decomp->chromatography No fix_decomp Deactivate Silica (add NEt3) or switch to Alumina decomp->fix_decomp Yes fix_decomp->chromatography

Caption: A decision tree for troubleshooting common recrystallization and chromatography issues.

Experimental Protocols
Protocol 1: Recrystallization via Solvent/Anti-Solvent System

This protocol is ideal for purifying this compound when it is a solid contaminated with minor impurities.

  • Solvent Selection: Place a small amount of crude material (20-30 mg) into a test tube. Add a few drops of a "good" solvent (e.g., ethyl acetate) to dissolve it. Slowly add a "bad" anti-solvent (e.g., hexanes) dropwise until a precipitate forms. If the solid readily dissolves upon gentle warming and reprecipitates upon cooling, the solvent system is suitable.

  • Dissolution: Place the bulk of the crude this compound into an appropriately sized Erlenmeyer flask. Add the minimum amount of the warm "good" solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a very small amount of activated charcoal. Swirl and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove the charcoal and any insoluble impurities.

  • Crystallization: Re-warm the filtrate if necessary. Slowly add the anti-solvent dropwise with swirling until the solution becomes faintly and persistently cloudy. Add 1-2 drops of the "good" solvent to make the solution clear again.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography on Deactivated Silica

This method is suitable for oily crude products or for separating mixtures with closely related impurities.

  • Eluent Preparation: Based on prior TLC analysis (aiming for a product Rf of ~0.3), prepare the eluent system (e.g., 20% Ethyl Acetate in Hexanes). To this solvent mixture, add 1% triethylamine (v/v) to deactivate the silica gel.

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the prepared eluent. Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped. Add a thin layer of sand to the top of the silica bed.[11]

  • Sample Loading (Dry Loading Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[11]

  • Elution: Carefully add the eluent to the column. Apply pressure to maintain a steady flow rate, collecting fractions sequentially.

  • Fraction Analysis: Monitor the progress of the separation by spotting collected fractions on TLC plates and visualizing under UV light.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

RoleSolvent ClassSpecific ExamplesRationale
Good Solvent Esters, Ketones, AlcoholsEthyl Acetate, Acetone, EthanolGood at dissolving moderately polar organic molecules when heated.
Anti-Solvent Aliphatic HydrocarbonsHexanes, Heptane, PentaneCompound has very low solubility, promoting precipitation.[5]
Modifier WaterDeionized WaterCan be used as an anti-solvent with polar organic solvents like ethanol.[7]

Table 2: Example Eluent Systems for Column Chromatography of Bromoquinolines[6]

CompoundStationary PhaseEluent System
2-BromoquinolineSilica GelHexane / Ethyl Acetate (6:1)
4-((5-bromoquinolin-8-yl)oxy)phthalonitrileSilica GelEthyl Acetate / Hexane (1:3)
5,7-Dibromo-8-methoxyquinolineAluminaEthyl Acetate / Hexane (1:6)

Note: These are starting points. The optimal system for this compound must be determined empirically via TLC analysis.

References

common side products in the synthesis of 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 4-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this multi-step synthesis. Our approach is grounded in mechanistic principles to provide not just solutions, but a deeper understanding of the reaction pathways.

I. Overview of the Synthetic Strategy

The synthesis of this compound is not achieved through direct bromination of 5-methoxyquinoline due to the directing effects of the methoxy group. Instead, a two-stage approach is most viable:

  • Stage 1: Cyclization to form 5-methoxyquinolin-4(1H)-one. This is typically accomplished via a Conrad-Limpach or Gould-Jacobs reaction, starting from 3-methoxyaniline and a β-ketoester or a malonic ester derivative, respectively.[1][2]

  • Stage 2: Bromination of the C4-hydroxyl group. The intermediate, 5-methoxyquinolin-4(1H)-one, is then treated with a brominating agent such as phosphorus oxybromide (POBr₃) or phosphorus tribromide (PBr₃) to yield the final product.[3]

This guide will address the common side products and experimental pitfalls encountered in each of these stages.

II. Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Stage 1: Synthesis of 5-methoxyquinolin-4(1H)-one

Question 1: My NMR spectrum shows two distinct quinolone products instead of one. What is the unexpected isomer and why did it form?

Answer: You are likely observing a mixture of the desired 5-methoxyquinolin-4(1H)-one and its constitutional isomer, 7-methoxyquinolin-4(1H)-one .

  • Causality: This is a classic regioselectivity issue inherent in quinoline syntheses like the Conrad-Limpach or Gould-Jacobs reaction when using a meta-substituted aniline, such as 3-methoxyaniline.[2] The cyclization can occur at either of the two ortho positions relative to the amine group (C2 or C6 of the aniline).

    • Pathway A (Desired): Cyclization onto the C2 position of 3-methoxyaniline yields the 5-methoxy product.

    • Pathway B (Side Product): Cyclization onto the C6 position yields the 7-methoxy isomer.

The ratio of these isomers is highly dependent on the reaction conditions, particularly temperature. The Conrad-Limpach synthesis involves two key steps: an initial condensation (often at lower temperatures, ~140-160 °C) to form an enamine, followed by a high-temperature thermal cyclization (~250 °C).[1] The precise temperature control during the cyclization is critical for favoring one isomer over the other, though a mixture is common.

  • Troubleshooting & Mitigation:

    • Optimize Cyclization Temperature: Systematically vary the cyclization temperature. High-boiling, inert solvents like Dowtherm A or mineral oil can provide better temperature control and have been shown to improve yields in Conrad-Limpach reactions.[4]

    • Purification: The isomers often have different polarities. Careful column chromatography on silica gel is the most effective method for separation. A solvent system of dichloromethane/methanol or ethyl acetate/hexane with a gradual gradient should be explored.

Question 2: My reaction yield is low, and I have a significant amount of unreacted 3-methoxyaniline and diethyl malonate derivative in my crude product. What went wrong?

Answer: This issue points to an incomplete reaction, which can be caused by several factors related to the reaction conditions.

  • Causality:

    • Insufficient Temperature/Time: The thermal cyclization step requires high temperatures (often >240 °C) to overcome the activation energy for the 6-electron ring-closing reaction.[1] Insufficient heating will result in the isolation of the uncyclized enamine intermediate or unreacted starting materials.

    • Inefficient Water/Ethanol Removal: The initial condensation to form the enamine intermediate is a reversible reaction that produces water or ethanol. If this byproduct is not effectively removed, the equilibrium will not favor product formation.

  • Troubleshooting & Mitigation:

    • Ensure Anhydrous Conditions: Use dry reagents and solvents.

    • Verify Temperature: Use a high-temperature thermometer or probe to ensure your heating mantle and reaction mixture are reaching the target temperature. High-boiling point solvents are crucial for maintaining these temperatures.[4]

    • Increase Reaction Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, extend the heating period.

    • Use of Catalysts: While these are typically thermal reactions, some literature on related syntheses suggests that acid catalysts like p-toluenesulfonic acid (p-TSA) can facilitate the initial condensation step, though they may not significantly impact the high-temperature cyclization.[5]

Stage 2: Conversion of 5-methoxyquinolin-4(1H)-one to this compound

Question 3: After the bromination step, my primary product is the starting material, 5-methoxyquinolin-4(1H)-one. Why did the bromination fail?

Answer: The persistence of the starting quinolin-4-one indicates a failure in the conversion of the C4-hydroxyl group to a bromide.

  • Causality:

    • Reagent Decomposition: Phosphorus-based brominating agents like PBr₃ and POBr₃ are highly sensitive to moisture.[3][6] If the reagents or solvents are not strictly anhydrous, the brominating agent will be quenched before it can react with your substrate.

    • Insufficient Reagent: The stoichiometry must be correct. While catalytic amounts are not sufficient, a large excess can sometimes lead to side reactions. Typically, 1.1 to 1.5 equivalents of the brominating agent are used.

    • Low Reaction Temperature: While the reaction can be exothermic, it often requires heating to proceed at a reasonable rate. The specific temperature depends on the substrate and the chosen brominating agent.

  • Troubleshooting & Mitigation:

    • Ensure Anhydrous Conditions: Dry all glassware thoroughly. Use freshly opened or distilled solvents. Ensure your quinolin-4-one starting material is completely dry.

    • Use Fresh Reagent: Use a freshly opened bottle of PBr₃ or POBr₃, or distill it immediately before use.

    • Optimize Temperature: Start the reaction at a lower temperature (e.g., 0 °C) during the addition of the brominating agent to control the initial exotherm, then gradually heat the reaction mixture (e.g., to 80-110 °C) and monitor by TLC until the starting material is consumed.

Question 4: My final product is highly discolored, and I see a baseline spot on my TLC plate. What is this impurity?

Answer: The discoloration and baseline material are likely due to resinification or polymerization.

  • Causality: Heating quinoline derivatives for extended periods, especially in the presence of strong phosphorus-based acids, can lead to the formation of polymeric tar-like substances.[3] This is particularly true if the reaction is overheated or heated for too long in an attempt to drive it to completion.

  • Troubleshooting & Mitigation:

    • Strict Time and Temperature Control: Monitor the reaction closely by TLC. As soon as the starting material is consumed, proceed with the work-up. Avoid prolonged heating.

    • Purification: While much of the tar is insoluble in common organic solvents, some may carry through. After the aqueous work-up, filtering the organic solution through a plug of silica gel or celite can remove some of the baseline impurities before concentrating the solution for further purification.

Question 5: I've successfully made the 4-bromo product, but it seems to be converting back to the quinolin-4-one during work-up or purification. How can I prevent this?

Answer: This is due to the hydrolysis of the 4-bromo group.

  • Causality: The C4 position of the quinoline ring is activated, and the bromo group can be a good leaving group, making it susceptible to nucleophilic substitution by water. This hydrolysis is often catalyzed by acidic or basic conditions during the aqueous work-up or by residual moisture on silica gel during chromatography.[7]

  • Troubleshooting & Mitigation:

    • Minimize Contact with Water: Perform the aqueous work-up efficiently and without prolonged stirring. Use a saturated sodium bicarbonate solution to neutralize the acidic byproducts, followed by a brine wash to help remove water from the organic layer.

    • Thorough Drying: Dry the organic extract thoroughly with a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating.

    • "Dry" Chromatography: If column chromatography is necessary, ensure the silica gel and solvents are as dry as possible. Sometimes, deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine (mixed into the solvent system) can help prevent on-column hydrolysis.

III. Summary of Potential Side Products

Side ProductStage of FormationReason for FormationRecommended Mitigation/Removal
7-methoxyquinolin-4(1H)-one Stage 1 (Cyclization)Lack of regioselectivity with 3-methoxyaniline.Optimize cyclization temperature; Separate by column chromatography.
Unreacted Starting Materials Stage 1 (Cyclization)Incomplete reaction due to low temperature or insufficient time.Ensure adequate heating ( >240 °C); Increase reaction time.
Polymeric Tar Stage 2 (Bromination)Prolonged heating or excessive temperatures.Strict monitoring of reaction time and temperature; Filter through silica/celite plug.
5-methoxyquinolin-4(1H)-one Stage 2 (Bromination)Incomplete bromination or hydrolysis of the product.Use anhydrous conditions and fresh reagent; Minimize water contact during work-up.

IV. Experimental Protocols & Visualizations

Protocol 1: Synthesis of 5-methoxyquinolin-4(1H)-one (Gould-Jacobs Method)
  • Combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 140-150 °C for 2 hours to form the intermediate enamine, removing ethanol as it forms.

  • Add the hot mixture to a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the solution to 240-250 °C for 30-60 minutes.

  • Cool the mixture and treat with an appropriate solvent (e.g., hexane) to precipitate the crude product.

  • Filter the solid and purify by recrystallization or column chromatography to separate isomers.

Protocol 2: Synthesis of this compound
  • Suspend 5-methoxyquinolin-4(1H)-one (1.0 eq) in an anhydrous solvent like toluene or acetonitrile.

  • Cool the suspension to 0 °C in an ice bath under a nitrogen atmosphere.

  • Add phosphorus oxybromide (POBr₃) (1.2 eq) dropwise.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (80-110 °C).

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

Synthesis_Workflow cluster_0 Stage 1: Cyclization cluster_1 Purification cluster_2 Stage 2: Bromination 3-methoxyaniline 3-methoxyaniline Intermediate Intermediate 3-methoxyaniline->Intermediate Condensation ~150°C DEM Diethyl Ethoxy- methylenemalonate DEM->Intermediate Condensation ~150°C Quinolinone_Mix Mixture of: 5-methoxyquinolin-4(1H)-one 7-methoxyquinolin-4(1H)-one Purification Column Chromatography Quinolinone_Mix->Purification Intermediate->Quinolinone_Mix Thermal Cyclization ~250°C 5-MQ 5-methoxyquinolin-4(1H)-one Purification->5-MQ 7-MQ 7-methoxy isomer (Side Product) Purification->7-MQ Final_Product This compound 5-MQ->Final_Product Reflux POBr3 POBr₃ POBr3->Final_Product Reflux Hydrolysis_SP 5-methoxyquinolin-4(1H)-one (Hydrolysis Side Product) Final_Product->Hydrolysis_SP Moisture (Work-up/Purification)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_stage1 Stage 1 Issues cluster_stage2 Stage 2 Issues Problem Problem Encountered Isomers Isomeric Mixture in Product Problem->Isomers Low_Yield Low Yield / Unreacted SM Problem->Low_Yield No_Reaction No Bromination Occurred Problem->No_Reaction Hydrolysis Product Reverts to SM Problem->Hydrolysis Cause1 Lack of Regioselectivity Isomers->Cause1 Likely Cause Cause2 Insufficient Temperature/ Time for Cyclization Low_Yield->Cause2 Likely Cause Cause3 Reagent Decomposition/ Low Temperature No_Reaction->Cause3 Likely Cause Cause4 Moisture During Work-up/Purification Hydrolysis->Cause4 Likely Cause

Caption: Troubleshooting logic for common synthesis issues.

V. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 4-Hydroxyquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. --INVALID-LINK--

  • MML, C. et al. (2017). COPPER-CATALYZED HYDROLYSIS OF BROMOISOQUINOLINES: PREPARATION OF HYDROXYISOQUINOLINES. Indian Journal of Heterocyclic Chemistry, 27(01). --INVALID-LINK--

  • Conrad, M., & Limpach, L. (1887). Ueber die Einwirkung von Acetessigäther auf Anilin. Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948. --INVALID-LINK--

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved January 6, 2026, from --INVALID-LINK--

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Retrieved January 6, 2026, from --INVALID-LINK--

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. The Merck Index, 13th ed., p. ONR-37. --INVALID-LINK--

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved January 6, 2026, from --INVALID-LINK--

  • Molecules. (2015). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. --INVALID-LINK--

  • Organic-Chemistry.org. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. Retrieved January 6, 2026, from --INVALID-LINK--

  • MANAC Inc. (2022). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3). Chemia. --INVALID-LINK--

  • Name Reactions in Organic Synthesis. (n.d.). Conrad-Limpach Reaction. --INVALID-LINK--

  • Molecules. (2011). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 16(7), 6179-6187. --INVALID-LINK--

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN056. --INVALID-LINK--

  • Journal of Organic and Pharmaceutical Chemistry. (2020). Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents. --INVALID-LINK--

  • Molecules. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. --INVALID-LINK--

  • MANAC Inc. (2024). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). Chemia. --INVALID-LINK--

References

Technical Support Center: Optimizing the Synthesis of 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Bromo-5-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. As Senior Application Scientists, we have consolidated field-proven insights and data from key literature to provide a comprehensive troubleshooting guide.

Synthetic Strategy Overview: Electrophilic Aromatic Substitution

The most common and direct route to this compound is the electrophilic aromatic substitution (EAS) of the precursor, 5-methoxyquinoline. The reaction involves the introduction of a bromine atom onto the quinoline scaffold.

The core challenge in this synthesis is achieving high regioselectivity. The quinoline ring system has complex electronics. The pyridine ring is electron-deficient and deactivating towards EAS, while the benzene ring is comparatively electron-rich. Electrophilic attack is therefore favored on the benzene ring, primarily at the C5 and C8 positions[1]. However, the presence of a strong electron-donating methoxy group (-OCH₃) at the C5 position fundamentally alters this preference. The -OCH₃ group is a powerful activating group and directs incoming electrophiles to the ortho (C4, C6) and para (C8, relative to the nitrogen) positions. The C4 position is sterically accessible and electronically activated, making it a primary target for bromination.

Below is a general workflow for the synthesis.

G cluster_start Starting Material Preparation cluster_reaction Core Synthesis cluster_purification Purification SM 5-Hydroxyquinoline Methylation Methylation (e.g., DMS, MeI) SM->Methylation Precursor 5-Methoxyquinoline Methylation->Precursor Bromination Electrophilic Bromination (e.g., NBS, Br₂) Precursor->Bromination Crude Crude Product (this compound + Side Products) Bromination->Crude Workup Aqueous Workup (e.g., NaHCO₃ wash) Crude->Workup Purify Recrystallization or Column Chromatography Workup->Purify Final Pure this compound Purify->Final G Start Problem Observed LowYield Low Yield Start->LowYield ImpureProduct Impure Product (Multiple Spots) Start->ImpureProduct CheckTLC_SM Check TLC of crude product. Is starting material (SM) present? LowYield->CheckTLC_SM CheckTLC_Spots Analyze TLC/NMR. Are spots more or less polar than product? ImpureProduct->CheckTLC_Spots SM_Yes Incomplete Reaction CheckTLC_SM->SM_Yes Yes SM_No Product lost during workup or purification. CheckTLC_SM->SM_No No Sol_SM_Yes Solution: 1. Increase reaction time. 2. Slightly increase temperature. 3. Check reagent quality. SM_Yes->Sol_SM_Yes Sol_SM_No Solution: 1. Verify pH during extraction. 2. Optimize recrystallization solvent. 3. Check for product volatility. SM_No->Sol_SM_No Spots_MorePolar Likely over-bromination (dibromo-products). CheckTLC_Spots->Spots_MorePolar More Polar Spots_LessPolar Likely unreacted starting material. CheckTLC_Spots->Spots_LessPolar Less Polar Sol_Spots_MorePolar Solution: 1. Use precise 1.0-1.05 eq of NBS. 2. Add brominating agent slowly at 0°C. 3. Use NBS instead of Br₂. Spots_MorePolar->Sol_Spots_MorePolar Sol_Spots_LessPolar Solution: See 'Incomplete Reaction' path. Spots_LessPolar->Sol_Spots_LessPolar

References

Technical Support Center: A Guide to Preventing Dehalogenation of 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common and often frustrating side reaction encountered during the functionalization of 4-bromo-5-methoxyquinoline: dehalogenation . As a senior application scientist, my goal is to synthesize my field experience with established chemical principles to offer you a robust, self-validating framework for overcoming this synthetic hurdle.

Dehalogenation, the undesired replacement of a halogen atom with a hydrogen atom, can significantly reduce the yield of your target molecule and complicate purification. The 4-position of the quinoline ring system, particularly when influenced by the electronic effects of a 5-methoxy group, can be susceptible to this side reaction under various cross-coupling conditions. This guide will walk you through the causality of this issue and provide actionable, step-by-step protocols to mitigate it.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: I'm observing a significant amount of 5-methoxyquinoline as a byproduct in my Suzuki-Miyaura coupling. What is the likely cause?

A1: The formation of 5-methoxyquinoline is a classic sign of hydrodehalogenation. In the context of a Suzuki-Miyaura reaction, this side reaction is often promoted by several factors related to the catalytic cycle. The primary culprit is typically the formation of a palladium-hydride (Pd-H) species, which can arise from various sources within your reaction mixture. This Pd-H species can then participate in a competing catalytic cycle, leading to the undesired dehalogenated product.

Key contributing factors include:

  • Base Selection: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are known to generate Pd-H species through β-hydride elimination from the alkoxide itself.

  • Solvent Choice: Protic solvents or solvents that can act as hydride donors (e.g., alcohols, or even residual water in aprotic solvents) can contribute to the formation of Pd-H species.

  • Slow Transmetalation: If the transmetalation step (the transfer of the organic group from the boronic acid to the palladium center) is slow, the lifetime of the Ar-Pd(II)-Br intermediate is extended. This provides a greater opportunity for competing side reactions like dehalogenation to occur. The electron-donating nature of the 5-methoxy group can sometimes slow down the reductive elimination step, further contributing to this issue.

Q2: How can I adjust my Suzuki-Miyaura reaction conditions to minimize dehalogenation of this compound?

A2: To minimize dehalogenation, you need to promote the desired cross-coupling pathway to be significantly faster than the competing dehalogenation pathway. Here is a systematic approach to optimizing your reaction conditions:

  • Switch to a Milder Base: Instead of strong alkoxide bases, consider using weaker inorganic bases. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are less prone to generating palladium-hydride species.

  • Employ Bulky, Electron-Rich Ligands: The choice of phosphine ligand is critical. Bulky, electron-rich ligands, such as those from the Buchwald biarylphosphine family (e.g., SPhos, XPhos), can accelerate the rate of reductive elimination to form the desired C-C bond, thereby outcompeting the dehalogenation pathway.

  • Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., toluene, dioxane, or THF) and ensure all reagents are thoroughly dried. If your reaction requires aqueous conditions, carefully control the water content, as excess water can be a source of hydrides.

  • Optimize Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. It is advisable to screen a range of temperatures, starting from a milder condition (e.g., 80 °C) and gradually increasing if the reaction is sluggish.

Troubleshooting Decision Workflow

The following diagram illustrates a logical workflow for troubleshooting dehalogenation in your cross-coupling reactions.

Dehalogenation_Troubleshooting start Dehalogenation Observed q_base What base are you using? start->q_base strong_base Strong Alkoxide (e.g., NaOtBu) q_base->strong_base Strong weak_base Weaker Base (e.g., K3PO4, Cs2CO3) q_base->weak_base Weak action_base Switch to a weaker, non-nucleophilic base like K3PO4 or Cs2CO3. strong_base->action_base q_ligand What ligand are you using? weak_base->q_ligand action_base->q_ligand simple_ligand Simple Phosphine (e.g., PPh3) q_ligand->simple_ligand Simple buchwald_ligand Bulky, Electron-Rich Ligand q_ligand->buchwald_ligand Bulky action_ligand Screen bulky, electron-rich ligands (e.g., SPhos, XPhos, DavePhos). simple_ligand->action_ligand q_solvent Are your conditions strictly anhydrous? buchwald_ligand->q_solvent action_ligand->q_solvent not_anhydrous No / Unsure q_solvent->not_anhydrous No anhydrous Yes q_solvent->anhydrous Yes action_solvent Use rigorously dried solvents and reagents. Consider aprotic solvents like toluene or dioxane. not_anhydrous->action_solvent q_temp Is the reaction temperature optimized? anhydrous->q_temp action_solvent->q_temp high_temp High Temperature (>100 °C) q_temp->high_temp High low_temp Lower Temperature q_temp->low_temp Low action_temp Screen a range of temperatures, starting lower (e.g., 80 °C). high_temp->action_temp end Dehalogenation Minimized low_temp->end action_temp->end

Caption: A step-by-step decision tree for troubleshooting dehalogenation.

Q3: I am planning a Buchwald-Hartwig amination with this compound. What conditions should I start with to avoid dehalogenation?

A3: The Buchwald-Hartwig amination can also be susceptible to dehalogenation, especially with electron-rich aryl halides. To set up a successful reaction from the start, consider the following recommendations:

  • Catalyst System: A pre-formed palladium catalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) with a suitable ligand is crucial. For N-heterocyclic substrates, bulky biaryl phosphine ligands such as Xantphos or DavePhos are often effective. These ligands can promote a faster rate of reductive elimination to form the C-N bond, which helps to outcompete the dehalogenation pathway.

  • Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is commonly used and can be effective. However, if dehalogenation is a concern, screening other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) is a prudent strategy.

  • Solvent: Aprotic solvents such as toluene or dioxane are standard for Buchwald-Hartwig aminations.

  • Temperature: Start with a moderate temperature, for instance, 80-100 °C, and monitor the reaction progress.

Q4: Is Sonogashira coupling of this compound also prone to dehalogenation? What are the best practices?

A4: Yes, Sonogashira coupling can also lead to dehalogenation, although the mechanism can be different. In addition to the Pd-H mediated pathway, direct reduction of the aryl halide by other species in the reaction mixture can occur. Best practices for a clean Sonogashira coupling include:

  • Copper Co-catalyst: The presence of a copper(I) co-catalyst (e.g., CuI) is standard in Sonogashira reactions and is generally effective. However, in some cases, copper-free conditions have been developed to avoid certain side reactions.

  • Ligand Choice: The choice of ligand for the palladium catalyst is important. While triphenylphosphine (PPh₃) is classic, more specialized ligands can sometimes offer better results.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. The base plays a dual role in neutralizing the HX byproduct and facilitating the formation of the copper acetylide.

  • Inert Atmosphere: As with other palladium-catalyzed reactions, maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst degradation and other side reactions.

Recommended Starting Conditions for Cross-Coupling Reactions

The following table provides recommended starting parameters for three common cross-coupling reactions with this compound, designed to minimize the risk of dehalogenation.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Pd₂(dba)₃ (1-5 mol%)PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand SPhos or XPhos (1.2-2.4 mol% per Pd)Xantphos or DavePhos (1.2-2.4 mol% per Pd)PPh₃ (2-4 mol% per Pd)
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)NaOtBu or LHMDS (1.5-2 equiv)Et₃N or DIPA (2-3 equiv)
Solvent Toluene or Dioxane (anhydrous)Toluene or Dioxane (anhydrous)THF or DMF (anhydrous)
Temperature 80-100 °C80-110 °CRoom Temp to 60 °C
Additive --CuI (0.5-5 mol%)

Mechanistic Overview: The Dehalogenation Pathway

Understanding the mechanism of dehalogenation is key to preventing it. The diagram below illustrates the competing catalytic cycles of a generic cross-coupling reaction and the undesired hydrodehalogenation.

Caption: Competing catalytic cycles of cross-coupling and dehalogenation.

By implementing the strategies outlined in this guide, researchers can significantly improve the efficiency and yield of their cross-coupling reactions with this compound, paving the way for successful downstream applications in drug discovery and materials science.

Technical Support Center: Troubleshooting Failed Reactions Involving 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated resource for troubleshooting common and complex issues encountered during synthetic reactions with 4-Bromo-5-methoxyquinoline. We understand that failed experiments are a frustrating reality in chemical synthesis. This document moves beyond generic advice to provide a structured, in-depth analysis of why your reaction might be failing and offers field-proven, step-by-step protocols to get your project back on track.

Part 1: Core Troubleshooting - Why Did My Reaction Fail?

This section addresses the most common failures in a direct question-and-answer format, focusing on the underlying chemical principles specific to the this compound scaffold.

Issue 1: Low to No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)

Q1: My Suzuki-Miyaura or Buchwald-Hartwig amination reaction with this compound is showing no conversion or a meager yield. What are the primary culprits?

A1: This is the most frequently encountered issue. Failure in palladium-catalyzed cross-coupling with this substrate typically stems from one or more of the following factors, often related to the inherent properties of the quinoline ring itself.

  • Catalyst Poisoning by the Quinoline Nitrogen: The most common cause of failure is the coordination of the quinoline ring's nitrogen lone pair to the palladium center. This forms stable, inactive catalyst complexes, effectively removing the palladium from the catalytic cycle and halting the reaction. The 5-methoxy group does not significantly mitigate this effect.

  • Inefficient Pre-catalyst Activation: Many protocols use Pd(II) pre-catalysts (like Pd(OAc)₂ or PdCl₂(dppf)) which must be reduced in situ to the active Pd(0) species.[1] If this reduction is slow or incomplete, the catalytic cycle never fully initiates.

  • Suboptimal Ligand Choice: The ligand's role is not just to stabilize the palladium, but also to sterically shield it from the quinoline nitrogen and promote the desired oxidative addition and reductive elimination steps. A non-optimal ligand will fail to prevent catalyst poisoning.

  • Presence of Water or Oxygen: Palladium-catalyzed reactions are highly sensitive to atmospheric oxygen and moisture, which can oxidize the active Pd(0) catalyst and/or phosphine ligands, rendering them inactive.[1][2]

  • Inappropriate Base or Solvent: The base is critical for the transmetalation step in Suzuki couplings and for the deprotonation of the amine in Buchwald-Hartwig reactions.[3][4] Poor solubility of the base or reactants in the chosen solvent can lead to a stalled reaction.

When faced with a failed coupling reaction, a systematic, evidence-based approach is crucial. The following workflow helps isolate the variable causing the failure.

G start Failed Cross-Coupling Reaction (Low or No Yield) reagents Step 1: Verify Reagent Integrity - Purity of this compound - Activity of boronic acid/ester - Freshness of catalyst & ligand - Anhydrous solvent & base start->reagents Initial Check setup Step 2: Scrutinize Reaction Setup - Effective degassing (Ar/N2 sparging) - Airtight seals (septa, glassware) - Efficient stirring reagents->setup If reagents are verified conditions Step 3: Optimize Reaction Conditions (Run small-scale parallel screens) setup->conditions If setup is correct ligand Ligand Screen: - Bulky Buchwald ligands (XPhos, SPhos) - Bidentate ligands (XantPhos) conditions->ligand base Base Screen: - Suzuki: K3PO4, Cs2CO3, K2CO3 - Buchwald: NaOtBu, LHMDS, K3PO4 conditions->base solvent Solvent Screen: - Toluene, Dioxane, THF, DMF conditions->solvent success Reaction Success! Proceed with optimized conditions. ligand->success base->success solvent->success

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Issue 2: Challenges in Nucleophilic Aromatic Substitution (SNAr)

Q2: I am attempting a direct SNAr reaction to displace the bromine with a nucleophile (e.g., an alkoxide or amine) without a metal catalyst, but the reaction is inert. Why isn't this working?

A2: Unlike typical aryl halides used in SNAr, this compound presents unique challenges. Standard SNAr reactions require the aromatic ring to be "activated" by strongly electron-withdrawing groups (EWGs), typically positioned ortho or para to the leaving group.[5][6]

  • Insufficient Ring Activation: The quinoline ring itself is not sufficiently electron-deficient to facilitate uncatalyzed nucleophilic attack. The nitrogen atom's electron-withdrawing inductive effect is offset by the electron-donating properties of the fused benzene ring. The 5-methoxy group is an electron-donating group, which further deactivates the ring towards nucleophilic attack by increasing electron density, making the SNAr reaction energetically unfavorable.

  • Mechanism: SNAr proceeds via a high-energy, negatively charged intermediate called a Meisenheimer complex.[7] Without strong EWGs to stabilize this negative charge through resonance, the activation energy for its formation is prohibitively high.

If direct SNAr is unsuccessful, a change in strategy is required. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Suzuki-Miyaura coupling, are the industry-standard methods for forming C-N and C-C bonds with substrates like this precisely because they overcome the limitations of classical SNAr.[8]

Issue 3: Formation of Key Byproducts

Q3: My reaction is messy, and alongside unreacted starting material, I've isolated a significant amount of 5-methoxyquinoline (without the bromine). What is this byproduct and how do I prevent it?

A3: The byproduct you have isolated is the result of hydrodehalogenation , a common side reaction in palladium-catalyzed processes.

  • Mechanism of Hydrodehalogenation: This side reaction replaces the bromine atom with a hydrogen atom. In the context of a Pd-catalyzed cycle, it can occur if the oxidative addition complex, instead of proceeding to transmetalation or amine coordination, undergoes a reaction that introduces a hydride (H⁻) species, followed by reductive elimination. The source of the hydride can be trace water, the amine, or the solvent, particularly under basic conditions at elevated temperatures. In some cases, β-hydride elimination from certain intermediates can also lead to this outcome.[8]

How to Mitigate Hydrodehalogenation:

  • Strictly Anhydrous Conditions: Ensure all reagents, solvents, and glassware are rigorously dried. Use freshly distilled solvents or those from a sealed commercial source.[1]

  • Thorough Degassing: Remove all dissolved oxygen from the reaction mixture by sparging with an inert gas like argon or nitrogen for an extended period (15-30 minutes).[2]

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate. Overly harsh conditions can promote side reactions.

  • Ligand Choice: Some ligands are more prone to pathways that lead to hydrodehalogenation. Screening ligands can sometimes solve the issue.

Part 2: Field-Proven Experimental Protocols & Data

To provide a practical starting point, we have outlined optimized protocols for the two most common and challenging reactions involving this compound.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to minimize catalyst poisoning and promote efficient coupling.

  • Reagent Preparation: In a glovebox, add this compound (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst and ligand. A highly effective system is G3-XPhos Palladacycle (2 mol%) . The pre-formed palladacycle ensures efficient generation of the active Pd(0) species.

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane to the vial (to achieve a concentration of ~0.1 M).

  • Reaction Execution: Seal the vial tightly, remove it from the glovebox, and heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours. The mixture will likely turn dark brown or black, which is normal and indicates the formation of Pd(0) nanoparticles.[9]

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate, filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Recommended Starting Conditions for Cross-Coupling

The choice of conditions is paramount for success. The following table provides validated starting points for screening.

Reaction TypeRecommended Catalyst (mol%)Recommended Ligand (mol%)Recommended Base (eq.)Recommended SolventTemp (°C)
Suzuki-Miyaura Pd₂(dba)₃ (2%)XPhos (4.5%)K₃PO₄ (3.0)Toluene or Dioxane90-110
Buchwald-Hartwig G3-XPhos (2%)(Internal to Palladacycle)NaOtBu or LHMDS (1.5)Toluene90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2%)(PPh₃ internal)Et₃N / CuI (3.0 / 5%)THF or DMF50-70
Visualizing the Catalytic Cycle and Failure Point

Understanding the mechanism is key to troubleshooting. The quinoline nitrogen interrupts the cycle by binding to the palladium center.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative_Addition + Ar-Br Transmetalation Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative_Addition->Transmetalation + Ar'-B(OR)2 (Base Mediated) Poisoning Inactive Pd(II) Complex (Catalyst Poisoning) Oxidative_Addition->Poisoning Quinoline-N Coordination Transmetalation->Pd(0)L2 Product Ar-Ar' Product Transmetalation->Product Reductive Elimination Quinoline This compound (Ar-Br) Quinoline->Oxidative_Addition

References

Technical Support Center: Analytical Methods for Monitoring 4-Bromo-5-methoxyquinoline Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 4-Bromo-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on monitoring the synthesis of this important quinoline derivative. Here, we move beyond simple protocols to explain the reasoning behind our analytical choices, ensuring robust and reliable results in your laboratory.

Introduction: The Analytical Challenge of this compound

This compound, a key intermediate in pharmaceutical synthesis, presents a unique set of analytical challenges. Its quinoline core imparts basicity, which can lead to undesirable interactions with standard silica-based chromatography media. The presence of a bromine atom provides a distinct isotopic signature in mass spectrometry, while the methoxy group influences its polarity and solubility. Effective reaction monitoring requires analytical methods that are not only accurate and precise but also robust enough to handle the complexities of a crude reaction mixture. This guide provides troubleshooting advice and validated starting points for the three most common analytical techniques for reaction monitoring: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Monitoring

HPLC is often the preferred method for monitoring the reaction progress of this compound synthesis due to its high resolution and reproducibility. A well-developed HPLC method can effectively separate the starting materials, intermediates, the final product, and any byproducts, providing a quantitative measure of reaction conversion.

Frequently Asked Questions (FAQs) - HPLC

Q1: What is the best stationary phase for analyzing this compound?

A1: A C18 reversed-phase column is the most versatile and a great starting point for the analysis of this compound.[1] Given the basic nature of the quinoline nitrogen, it is crucial to select a modern, end-capped C18 column to minimize interactions with residual silanol groups on the silica surface, which can cause significant peak tailing.[2] For particularly challenging separations or to achieve a different selectivity, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase can be considered. The PFP phase can offer unique selectivity for halogenated aromatic compounds.[3]

Q2: My this compound peak is tailing. What is the cause and how can I fix it?

A2: Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC.[4] It is primarily caused by the interaction of the protonated basic nitrogen with acidic, un-capped silanol groups on the silica stationary phase.[5]

  • Solution 1: Mobile Phase pH Adjustment: The most effective solution is to control the ionization of the quinoline nitrogen by adjusting the mobile phase pH. Maintaining a pH between 3 and 7 with a suitable buffer (e.g., phosphate or acetate buffer) can significantly improve peak shape.[2] A lower pH will ensure the quinoline is fully protonated and may lead to more consistent interactions, while a mid-range pH might reduce the interaction with silanols.

  • Solution 2: Use of a Base-Deactivated Column: Employing a column specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or having a low silanol activity, is highly recommended.[6]

  • Solution 3: Add a Basic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be aware that TEA can be difficult to remove from the column and may affect column lifetime.

Q3: I am seeing unexpected peaks in my chromatogram. How do I identify them?

A3: Unexpected peaks can be byproducts, degradation products, or carryover from previous injections.

  • Byproduct Identification: If you have access to a mass spectrometer (LC-MS), this is the most powerful tool for identifying unknown peaks. The mass-to-charge ratio (m/z) can provide the molecular weight of the unknown, and the fragmentation pattern can give structural clues.

  • Forced Degradation Studies: To identify potential degradation products, you can perform forced degradation studies on your starting material and product.[7][8] This involves subjecting the compounds to stress conditions such as acid, base, heat, oxidation, and light. The resulting chromatograms can help to identify the peaks corresponding to degradation products.

  • Blank Injections: To check for carryover, inject a blank (mobile phase or your sample solvent) after a high-concentration sample. If the unexpected peak appears in the blank, it indicates carryover from the injector or column.

Troubleshooting Guide - HPLC
Problem Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Interaction of basic quinoline with acidic silanols.1. Lower mobile phase pH to 3-4 with formic or phosphoric acid. 2. Use a base-deactivated C18 column. 3. Reduce sample concentration to avoid column overload.[2]
Poor Peak Shape (Fronting) Column overload; Poor sample solubility.1. Dilute the sample. 2. Ensure the sample is fully dissolved in the mobile phase.[6]
Inconsistent Retention Times Fluctuations in mobile phase composition or temperature.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a constant temperature.[9]
High Backpressure Blockage in the system (e.g., column frit, tubing).1. Reverse-flush the column with a strong solvent. 2. Check for blockages in the tubing and filters.[10]
Ghost Peaks Carryover from previous injections; Contaminated mobile phase.1. Inject a blank to confirm carryover. 2. Prepare fresh mobile phase with high-purity solvents.[2]
Experimental Protocol: HPLC Method for this compound

This protocol provides a starting point for method development. It should be validated for your specific application.[9][11]

  • Instrumentation: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size (base-deactivated)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-17 min: 80% B

    • 17.1-20 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the reaction aliquot in the initial mobile phase composition.

Causality behind choices: The C18 column provides good retention for the moderately polar this compound. Formic acid is used to control the pH and improve peak shape by protonating the quinoline nitrogen. A gradient elution is employed to ensure separation of compounds with a range of polarities that may be present in the reaction mixture. Acetonitrile is a common organic modifier with good UV transparency.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Components and Structural Elucidation

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides excellent separation and definitive identification through mass spectrometry. For this compound, GC-MS can be used to confirm the product's identity and to identify volatile byproducts.

Frequently Asked Questions (FAQs) - GC-MS

Q1: Is this compound suitable for direct GC-MS analysis?

A1: this compound has a moderate molecular weight and should be sufficiently volatile for GC analysis. However, the basic nitrogen of the quinoline ring can interact with active sites in the GC inlet and column, potentially leading to peak tailing and poor reproducibility. A thorough evaluation of the direct injection should be the first step.

Q2: What if I observe peak tailing or degradation during GC-MS analysis?

A2: If direct analysis is problematic, derivatization is a common strategy to improve the chromatographic behavior of polar or active compounds.[12][13]

  • Silylation: Derivatizing the quinoline nitrogen with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can block the active site, reduce polarity, and improve peak shape and thermal stability.[7]

  • Acylation: Reaction with an acylating agent such as trifluoroacetic anhydride (TFAA) can also produce a less polar and more volatile derivative.

Q3: How can I interpret the mass spectrum of this compound?

A3: The mass spectrum will provide key structural information.

  • Molecular Ion (M+): Look for the molecular ion peak to confirm the molecular weight. Due to the presence of bromine, you will observe a characteristic M+ and M+2 isotopic pattern with approximately equal intensity, separated by 2 m/z units.[14]

  • Fragmentation Pattern: The fragmentation pattern will be influenced by the quinoline ring, the bromine, and the methoxy group. Expect to see fragments corresponding to the loss of a bromine atom, a methyl group from the methoxy moiety, and potentially cleavage of the quinoline ring system.[15]

Troubleshooting Guide - GC-MS
Problem Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the injector or column.1. Use a deactivated inlet liner. 2. Condition the column properly. 3. Consider derivatization of the quinoline nitrogen.[12]
No Peak or Very Small Peak Compound degradation in the hot injector.1. Lower the injector temperature. 2. Use a pulsed splitless injection to minimize residence time in the inlet. 3. Derivatize to a more thermally stable compound.
Irreproducible Results Inconsistent sample introduction or column activity.1. Ensure the autosampler is functioning correctly. 2. Check for leaks in the system. 3. Regularly condition the column.
Experimental Protocol: GC-MS Method for this compound

This protocol is a starting point and may require optimization.

  • Instrumentation: GC-MS

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-450

  • Sample Preparation: Dilute the reaction aliquot in a suitable solvent like ethyl acetate or dichloromethane.

Causality behind choices: A DB-5ms column is a good general-purpose, low-polarity column suitable for a wide range of compounds. The temperature program is designed to elute this compound and potential byproducts in a reasonable time with good peak shape. Splitless injection is used to maximize sensitivity for trace components.

Thin-Layer Chromatography (TLC): Rapid, Qualitative Reaction Monitoring

TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress. It is a simple, cost-effective way to quickly assess the consumption of starting materials and the formation of the product.[16]

Frequently Asked Questions (FAQs) - TLC

Q1: What is a good starting mobile phase for TLC analysis of this compound?

A1: The choice of mobile phase depends on the polarity of your starting materials and product. A good starting point for a compound of intermediate polarity like this compound is a mixture of a non-polar solvent and a moderately polar solvent.

  • Recommended Starting Systems:

    • 30-50% Ethyl acetate in Hexanes

    • 5-10% Methanol in Dichloromethane[4]

Q2: My spots are streaking on the TLC plate. Why is this happening?

A2: Streaking or tailing of basic compounds like quinolines on silica gel TLC plates is very common due to the acidic nature of the silica gel.[4][17]

  • Solution: Add a Basic Modifier: The most effective way to prevent streaking is to add a small amount of a basic modifier to your mobile phase. About 0.5-1% triethylamine (TEA) is usually sufficient to neutralize the acidic sites on the silica gel and produce compact spots.[4]

  • Alternative: Using alumina plates, which are basic, can also prevent tailing of basic compounds.

Q3: How do I visualize the spots on the TLC plate?

A3: this compound, with its aromatic quinoline ring system, should be UV active.

  • UV Visualization: View the dried TLC plate under a UV lamp at 254 nm. The compound should appear as a dark spot on a fluorescent background.

  • Staining: If the spots are not clearly visible under UV light, or for non-UV active compounds, staining can be used. An iodine chamber is a good general-purpose stain for many organic compounds. Potassium permanganate stain can also be effective for compounds that can be oxidized.

Troubleshooting Guide - TLC
Problem Potential Cause Troubleshooting Steps
Spots are Streaking/Tailing Interaction of basic quinoline with acidic silica gel.1. Add 0.5-1% triethylamine to the mobile phase.[4] 2. Spot a more dilute sample. 3. Use an alumina TLC plate.
Spots are at the Baseline (Rf ≈ 0) Mobile phase is not polar enough.1. Increase the proportion of the more polar solvent in your mobile phase.[4]
Spots are at the Solvent Front (Rf ≈ 1) Mobile phase is too polar.1. Decrease the proportion of the more polar solvent in your mobile phase.
Poor Separation of Spots The selectivity of the mobile phase is not optimal.1. Try a different solvent system with similar polarity but different solvent properties (e.g., switch from ethyl acetate to acetone).
Experimental Protocol: TLC Monitoring of this compound Reaction
  • Prepare the TLC plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: On the baseline, apply small spots of your starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture.

  • Develop the plate: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 40% Ethyl acetate in Hexanes with 0.5% TEA). Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the plate: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely and then visualize the spots under a UV lamp.

  • Interpret the results: The disappearance of the starting material spot in the reaction mixture lane and the appearance of a new product spot indicate that the reaction is progressing.

Visualization of Analytical Workflows

Overall Reaction Monitoring Workflow

Caption: Workflow for monitoring reaction progress.

Troubleshooting Logic for HPLC Peak Tailing

HPLCTroubleshooting start Peak Tailing Observed check_compound Is the compound basic? (e.g., quinoline) start->check_compound check_column Using a base-deactivated column? check_compound->check_column Yes other_issues Consider other issues: - Dead volume - Column void check_compound->other_issues No adjust_ph Adjust mobile phase pH to 3-4 check_column->adjust_ph Yes change_column Switch to a base-deactivated column check_column->change_column No check_overload Is the sample concentrated? adjust_ph->check_overload end Peak Shape Improved change_column->end dilute_sample Dilute the sample check_overload->dilute_sample Yes check_overload->end No dilute_sample->end

Caption: Decision tree for troubleshooting HPLC peak tailing.

References

Validation & Comparative

An In-depth Technical Guide to the ¹H NMR Spectral Analysis of 4-Bromo-5-methoxyquinoline: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a primary tool for mapping the proton framework of a molecule. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Bromo-5-methoxyquinoline, a substituted quinoline of interest in medicinal chemistry and materials science.

In the absence of a publicly available, experimentally verified ¹H NMR spectrum for this compound, this guide will employ a comparative methodology. By examining the experimentally determined spectra of its isomers, 5-Bromo-8-methoxyquinoline and 8-Bromo-5-methoxyquinoline, we can deduce and rationalize the expected spectral features of the target compound. This approach not only allows for a robust prediction of the ¹H NMR spectrum but also offers deeper insights into the influence of substituent positioning on the chemical shifts and coupling constants within the quinoline scaffold.

The Quinoline Scaffold: A ¹H NMR Perspective

The quinoline ring system, a fusion of a benzene and a pyridine ring, presents a distinct set of signals in the ¹H NMR spectrum. The protons on the pyridine ring (positions 2, 3, and 4) are typically found at lower field (more deshielded) compared to those on the carbocyclic ring (positions 5, 6, 7, and 8) due to the electron-withdrawing effect of the nitrogen atom. The coupling patterns between adjacent protons provide crucial information for assigning each signal to its corresponding position on the ring.

Comparative Analysis: Deducing the Spectrum of this compound

The electronic environment of each proton on the quinoline ring is highly sensitive to the nature and position of its substituents. By analyzing the ¹H NMR spectra of the closely related isomers, we can predict the spectrum of this compound.

Reference Spectra of Isomers

The following table summarizes the reported ¹H NMR data for 5-Bromo-8-methoxyquinoline and 8-Bromo-5-methoxyquinoline, which will serve as our primary reference points.[1]

Compound NameH2 (ppm, multiplicity, J Hz)H3 (ppm, multiplicity, J Hz)H4 (ppm, multiplicity, J Hz)H6 (ppm, multiplicity, J Hz)H7 (ppm, multiplicity, J Hz)Methoxy (ppm, s)
5-Bromo-8-methoxyquinoline8.95 (dd, 4.2, 1.6)7.55 (dd, 8.5, 4.2)8.50 (dd, 8.6, 1.6)7.73 (d, 8.4)6.94 (d, 8.4)4.09
8-Bromo-5-methoxyquinoline9.05 (dd, 4.3, 1.7)7.45 (dd, 8.4, 4.3)8.60 (dd, 8.4, 1.7)7.93 (d, 8.3)6.75 (d, 8.3)4.00

Predicted ¹H NMR Spectrum of this compound

Based on the analysis of its isomers and fundamental principles of NMR spectroscopy, the predicted ¹H NMR spectrum of this compound is as follows:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Rationale
H2 ~8.7-8.9Doublet of doublets (dd)J(H2-H3) ≈ 4.5, J(H2-H4) ≈ 1.5The proton at C2 is deshielded by the adjacent nitrogen and will show coupling to H3 and a weaker, long-range coupling to H4.
H3 ~7.6-7.8Doublet of doublets (dd)J(H3-H2) ≈ 4.5, J(H3-H4) ≈ 8.5Coupled to both H2 and H4.
H6 ~7.0-7.2Doublet of doublets (dd) or triplet (t)J(H6-H7) ≈ 8.0, J(H6-H8) ≈ 1.0The methoxy group at C5 will exert a shielding effect, shifting this proton upfield compared to the unsubstituted quinoline. It will be coupled to H7 and potentially show a small long-range coupling to H8.
H7 ~7.5-7.7Triplet (t) or doublet of doublets (dd)J(H7-H6) ≈ 8.0, J(H7-H8) ≈ 8.0Coupled to both H6 and H8.
H8 ~7.8-8.0Doublet of doublets (dd)J(H8-H7) ≈ 8.0, J(H8-H6) ≈ 1.0Deshielded due to its peri-relationship with the nitrogen and will be coupled to H7 and show a smaller coupling to H6.
-OCH₃ ~4.0-4.1Singlet (s)N/AThe methoxy group protons are not coupled to any other protons and will appear as a singlet.

Visualizing the Logic: Substituent Effects on the Quinoline Core

The following diagram illustrates the key electronic effects of the bromo and methoxy substituents that inform the predicted chemical shifts.

G cluster_quinoline This compound cluster_substituents Substituent Effects q N c2 C2 c3 C3 c4 C4 c4a C4a c5 C5 c8a C8a c6 C6 c7 C7 c8 C8 Br Br @ C4 Br->c4 OMe OMe @ C5 OMe->c5 Br_effect Electron-withdrawing (Inductive & Resonance) Deshields H3 OMe_effect Electron-donating (Resonance) Shields H6

Caption: Electronic effects of substituents on this compound.

Alternative and Complementary Characterization Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical methods.

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the carbons will also be influenced by the electron-donating methoxy group and the electron-withdrawing bromine atom. The carbon directly attached to the bromine (C4) would be expected to appear at a relatively upfield position due to the heavy atom effect, while the carbon attached to the methoxy group (C5) will be significantly downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈BrNO), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and C-O stretching of the methoxy group.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data discussed.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a broadband proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum.

G cluster_workflow NMR Experimental Workflow A Sample Preparation (5-10 mg in 0.6 mL solvent) B Instrument Setup (Lock & Shim) A->B C Data Acquisition (¹H and ¹³C) B->C D Data Processing (FT, Phase, Baseline) C->D E Spectral Analysis D->E

Caption: Generalized workflow for NMR data acquisition and analysis.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By leveraging the experimental data of its isomers and applying fundamental principles of NMR spectroscopy, we have established a robust framework for understanding the spectral characteristics of this molecule. The comparative approach highlights the significant influence of substituent positioning on the electronic environment of the quinoline ring protons. For definitive structural confirmation, the acquisition of experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound is essential. This guide serves as a valuable resource for researchers in the prediction, interpretation, and eventual verification of the structure of this and related substituted quinoline compounds.

References

A Comparative Guide to the ¹³C NMR Chemical Shifts of 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis and comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Bromo-5-methoxyquinoline. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this quinoline derivative through detailed spectral interpretation. By comparing experimental and predicted data with related compounds, we offer a comprehensive resource for the structural characterization of this and similar molecular scaffolds.

The Central Role of ¹³C NMR in Structural Elucidation

In the realm of organic chemistry and pharmaceutical development, the unambiguous determination of a molecule's structure is paramount. ¹³C NMR spectroscopy stands as a cornerstone analytical technique, providing direct insight into the carbon framework of a molecule. Each unique carbon atom in a structure gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to the local electronic environment. This sensitivity allows for the precise mapping of functional groups and substitution patterns, making it an indispensable tool for confirming molecular identity and purity.

For complex heterocyclic systems like quinolines, which form the backbone of numerous therapeutic agents, a thorough understanding of their ¹³C NMR spectra is critical for advancing drug discovery and development programs.

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomQuinoline (Experimental) δ [ppm]6-Methoxyquinoline (Experimental) δ [ppm][1]8-Bromo-5-methoxyquinoline (Experimental) δ [ppm][2]This compound (Predicted) δ [ppm]
C2~150.2~149.8~151.6~150.5
C3~121.1~121.5~122.3~122.0
C4~135.8~135.5~132.7~118.0 (ipso-Br)
C4a~128.2~127.8~121.1~129.0
C5~129.4~104.9~155.1 (ipso-OCH₃)~156.0 (ipso-OCH₃)
C6~126.5~157.5 (ipso-OCH₃)~105.2~106.0
C7~129.4~130.1~131.6~130.0
C8~127.6~121.2~114.9 (ipso-Br)~115.0
C8a~148.3~144.1~145.6~147.0
OCH₃-~55.4~56.1~56.5

Dissecting the Substituent Effects: A Comparative Analysis

The predicted chemical shifts for this compound are derived from the foundational spectrum of quinoline and an understanding of the electronic effects imposed by the bromine and methoxy substituents.

The Parent Scaffold: Quinoline

Quinoline serves as our baseline.[3][4] Its ¹³C NMR spectrum is well-characterized, with the carbons of the pyridine ring (C2, C3, C4, C8a) and the benzene ring (C4a, C5, C6, C7, C8) exhibiting distinct chemical shifts. The nitrogen atom's electron-withdrawing nature significantly deshields the adjacent C2 and C8a carbons.[5]

Influence of the Methoxy Group (-OCH₃)

The methoxy group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. When placed at the C5 position, as in 5-methoxyquinoline, it is expected to significantly shield the ipso-carbon (C5) and the ortho and para positions (C6 and C8). This is evident in the experimental data for 8-bromo-5-methoxyquinoline, where C5 is heavily shielded and appears at a much higher field.[2] A similar, pronounced shielding effect is predicted for C5 in this compound. The carbon of the methoxy group itself typically resonates around 55-60 ppm.[6]

Influence of the Bromine Atom (-Br)

Bromine is an electronegative atom and thus exerts an electron-withdrawing inductive effect, which tends to deshield adjacent carbons. However, it also has lone pairs that can participate in resonance, leading to an electron-donating effect, particularly at the ortho and para positions. The overall effect on the chemical shift of the attached carbon (ipso-effect) is complex. In the case of this compound, the bromine at C4 is predicted to cause a downfield shift for C4 relative to an unsubstituted carbon, though the exact position is influenced by the interplay of inductive and resonance effects.

Synergistic Effects in this compound

The chemical shifts in this compound are a result of the combined influence of both substituents. The powerful electron-donating resonance of the methoxy group at C5 is expected to dominate the electronic landscape of the benzene ring portion of the molecule. The bromine at C4 will primarily influence the pyridine ring carbons. The interplay of these effects leads to the predicted shifts, offering a unique spectral fingerprint for this specific isomer.

Experimental Protocol for ¹³C NMR Data Acquisition

To obtain high-quality ¹³C NMR spectra for quinoline derivatives, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Sample Preparation

  • Analyte: this compound

  • Mass: Accurately weigh approximately 50-100 mg of the sample.

  • Solvent: Use 0.6-0.8 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the sample is completely dissolved.

  • Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Parameters

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is typically used to simplify the spectrum by removing C-H coupling.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

  • Spectral Width (SW): Set to approximately 200-220 ppm to encompass the entire range of expected carbon chemical shifts.

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is crucial to allow for full relaxation of all carbon nuclei, especially quaternary carbons, ensuring accurate integration if needed.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

3. Data Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

Visualizing the Logic of NMR Analysis

The following diagrams illustrate the molecular structure of the compounds discussed and the logical workflow for predicting and interpreting the ¹³C NMR spectrum of this compound.

Structure of this compound and Related Compounds cluster_quinoline Quinoline cluster_6_methoxyquinoline 6-Methoxyquinoline cluster_8_bromo_5_methoxyquinoline 8-Bromo-5-methoxyquinoline cluster_4_bromo_5_methoxyquinoline This compound quinoline quinoline methoxyquinoline methoxyquinoline bromo_methoxyquinoline bromo_methoxyquinoline target_compound target_compound

Caption: Molecular structures of key compounds for comparative analysis.

G A Start: Identify Target Molecule (this compound) B Acquire ¹³C NMR Data for Parent Scaffold (Quinoline) A->B C Analyze Substituent Effects: - Methoxy Group (-OCH₃) - Bromine (-Br) B->C E Predict ¹³C Chemical Shifts for Target Molecule C->E D Gather ¹³C NMR Data for Structurally Similar Compounds (e.g., 6-Methoxyquinoline, 8-Bromo-5-methoxyquinoline) F Compare Predicted Data with Experimental Data of Analogs D->F E->F G Final Structural Assignment and Interpretation F->G

Caption: Workflow for the prediction and analysis of ¹³C NMR spectra.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Bromo-5-methoxyquinoline: A Comparative Handbook

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth comparative analysis of mass spectrometry techniques for the characterization and quantification of 4-bromo-5-methoxyquinoline, a key heterocyclic intermediate in pharmaceutical research and development. Moving beyond rote protocols, this document elucidates the fundamental principles guiding the selection of ionization sources and mass analyzers. We present a comparative framework—supported by established literature and theoretical data—evaluating Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI) in conjunction with Quadrupole (QqQ), Time-of-Flight (ToF), and Orbitrap mass analyzers. Detailed experimental workflows, data interpretation strategies focusing on characteristic isotopic patterns and fragmentation pathways, and visual guides are provided to empower researchers, scientists, and drug development professionals to make informed analytical decisions.

Introduction: The Analytical Significance of this compound

This compound is a substituted quinoline derivative with a molecular formula of C₁₀H₈BrNO and a monoisotopic mass of 236.979 Da.[1][] Its structural importance lies in its utility as a versatile building block in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of three key structural features—the quinoline core, a methoxy group, and a bromine atom—dictates its chemical reactivity and presents a unique and instructive case for mass spectrometric analysis.

Accurate characterization and quantification are paramount for ensuring purity, monitoring reaction progress, and identifying metabolites in drug discovery pipelines. Mass spectrometry (MS) offers unparalleled sensitivity and specificity for these tasks. However, the choice of MS methodology is not trivial; it depends entirely on the analytical question at hand. This guide will dissect the available options, providing the rationale needed to select the optimal approach for structural elucidation versus trace-level quantification.

Foundational Principles: Predicting the Mass Spectrum

The mass spectrum of this compound is dominated by two predictable and highly informative features:

  • The Bromine Isotopic Signature: Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 abundance ratio (50.5% and 49.5%, respectively).[3] This results in a characteristic molecular ion cluster where the M⁺ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br) are of almost equal intensity.[4] The observation of this doublet is a definitive indicator of a monobrominated compound.

  • Fragmentation Propensity: The stability of the aromatic quinoline ring suggests that the molecular ion will be readily observable, particularly with soft ionization techniques.[5] However, under the higher-energy conditions of Electron Ionization (EI), predictable fragmentation will occur at the substituent groups. Key fragmentation pathways for substituted quinolines and similar aromatic compounds include:

    • Loss of a Methyl Radical (-•CH₃): A common fragmentation from the methoxy group, resulting in an [M-15]⁺ ion.[6]

    • Loss of a Formyl Radical (-•CHO) or Carbon Monoxide (-CO): Sequential fragmentation events often follow the initial loss of the methyl group, leading to [M-29]⁺ or [M-28]⁺ fragments from the methoxy substituent.[6][7]

    • Loss of the Bromine Atom (-•Br): Cleavage of the C-Br bond results in an [M-79/81]⁺ ion.[8]

    • Loss of Hydrogen Cyanide (-HCN): A characteristic fragmentation of the quinoline ring itself.[9]

Comparative Analysis of Ionization Techniques

The first critical choice in any MS experiment is the ionization source. This determines whether the analyte is gently converted into an ion for molecular weight determination or deliberately fragmented to reveal structural information.

Workflow: General MS Analysis

cluster_prep Sample Preparation cluster_intro Sample Introduction cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolve this compound in appropriate solvent Intro GC or LC (Separation) Prep->Intro Injection Ionization Ionization Source (EI, ESI, APCI) Intro->Ionization Elution Analyzer Mass Analyzer (QqQ, ToF, Orbitrap) Ionization->Analyzer Detector Detector Analyzer->Detector Analysis Mass Spectrum Generation & Interpretation Detector->Analysis

Caption: General workflow for MS analysis.

A. Electron Ionization (EI): The Structural Fingerprint

EI is a "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize the sample in the gas phase.[10] This imparts significant internal energy, causing extensive and reproducible fragmentation.

  • Best For: Structural elucidation and library matching. The fragmentation pattern is a robust chemical fingerprint.

  • Coupling: Primarily used with Gas Chromatography (GC-MS). This requires the analyte to be volatile and thermally stable, which is suitable for this compound.

  • Expected Outcome: A rich mass spectrum with a visible molecular ion cluster (m/z 237/239) and numerous fragment ions corresponding to the pathways described in Section 2. The molecular ion may not be the base peak.[11]

Protocol: GC-EI-MS for Structural Elucidation

  • Sample Preparation: Prepare a 100 µg/mL solution of this compound in methanol.

  • GC Separation:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (splitless).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

B. Electrospray Ionization (ESI): The Quantitative Workhorse

ESI is a "soft" ionization technique that generates ions from a liquid solution.[12] It imparts minimal excess energy, resulting in very little fragmentation. The dominant species observed is typically the protonated molecule, [M+H]⁺.

  • Best For: High-sensitivity quantification and molecular weight confirmation of moderately polar compounds.

  • Coupling: The standard for Liquid Chromatography (LC-MS).

  • Expected Outcome: A simple mass spectrum dominated by the [M+H]⁺ isotopic cluster at m/z 238/240. Fragment ions are typically absent unless induced (see Section 4.A). ESI's high efficiency allows for detection at very low concentrations.[13][14]

Protocol: LC-ESI-MS for Molecular Weight Confirmation & Quantification

  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Separation:

    • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Range: Scan from m/z 100 to 300.

C. Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is well-suited for samples that are less polar and more volatile than typical ESI analytes.[12][15] It uses a corona discharge to ionize the vaporized sample. For this compound, which has sufficient polarity for ESI, APCI would be a secondary choice but remains a viable alternative if matrix effects suppress the ESI signal.

Technique Ionization Principle Fragmentation Primary Use Case for Topic Pros Cons
EI High-energy electron impactExtensiveStructural ElucidationReproducible, library searchable spectraRequires volatility, may lose molecular ion
ESI High-voltage spray from liquidMinimalQuantification, MW ConfirmationHigh sensitivity, non-volatile samplesProne to matrix effects, requires polarity
APCI Corona discharge on vaporMinimalAlternative to ESIHandles less polar compounds, less matrix suppressionRequires volatility, generally less sensitive than ESI

Comparative Analysis of Mass Analyzers

The mass analyzer separates ions based on their mass-to-charge ratio (m/z). The choice of analyzer dictates the resolution, mass accuracy, and analytical capabilities (e.g., targeted quantification vs. unknown screening).

Workflow: Low vs. High Resolution Analysis

cluster_input Ion Input cluster_lowres Low Resolution (Quadrupole) cluster_highres High Resolution (ToF, Orbitrap) Ions Ion Cluster (e.g., m/z 238/240) LowRes Separates nominal mass. Cannot resolve isobaric interference. Ions->LowRes HighRes Separates accurate mass. Resolves isobaric interference. Ions->HighRes ResultLow Single Peak (Broad) LowRes->ResultLow ResultHigh Separate Peaks (Sharp) HighRes->ResultHigh

Caption: Low-resolution vs. high-resolution mass analysis.

A. Triple Quadrupole (QqQ): The Gold Standard for Quantification

A triple quadrupole instrument is the ideal choice for targeted, high-sensitivity quantification.[16] It operates by selecting a specific precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (q2), and then selecting a specific product ion in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is exceptionally specific and filters out chemical noise.

  • Best For: Trace-level quantification in complex matrices (e.g., plasma, tissue extracts).

  • Causality: By monitoring a specific precursor-to-product transition (e.g., m/z 238 -> 158), only molecules that meet both mass criteria are detected. This provides superior signal-to-noise compared to full-scan methods.[17]

Protocol: LC-MRM-MS/MS Method Development

  • Precursor Ion Selection: Using ESI, identify the [M+H]⁺ ion for this compound (m/z 238, containing ⁷⁹Br).

  • Product Ion Scan: Infuse a standard solution and perform a product ion scan on m/z 238. A collision energy ramp (e.g., 10-40 eV) should be used to find the optimal energy to produce characteristic fragments.

  • Identify Key Transitions: The loss of the bromine atom is often not the most specific transition. Look for fragments from the core structure. A likely stable fragment would be from the loss of both •CH₃ and CO, resulting in the transition m/z 238 -> 195 . Another could be the loss of C₂H₃O, m/z 238 -> 195 .

  • Optimization: Once transitions are selected, optimize collision energy and other source parameters for each transition to maximize signal intensity.

  • Final Method: Monitor at least two transitions for confident identification and quantification (e.g., 238 -> 195 as the quantifier and another as a qualifier).

B. High-Resolution MS (HRMS): ToF and Orbitrap

Time-of-Flight (ToF) and Orbitrap analyzers provide high-resolution, accurate-mass (HRAM) data.[16][18] This capability is transformative for two reasons:

  • Unambiguous Formula Determination: By measuring the m/z to four or five decimal places, the elemental composition of an ion can be determined, confirming the identity of the analyte and identifying unknown metabolites. A Q-ToF or Orbitrap can easily distinguish this compound from other compounds with the same nominal mass.[19]

  • Enhanced Specificity in Full Scan: The high resolving power can separate the analyte signal from co-eluting matrix interferences that would overlap in a low-resolution instrument, enabling accurate quantification even in full-scan mode.[18][20]

  • Best For: Unknown identification, metabolomics, and screening applications where a comprehensive, unbiased dataset is required.

  • Comparison:

    • ToF: Offers very fast acquisition rates, making it ideal for fast chromatography. Mass accuracy is typically in the 1-3 ppm range.[17]

    • Orbitrap: Provides market-leading resolving power (>140,000) and sub-ppm mass accuracy, making it the premier tool for structural elucidation and resolving complex mixtures.[18][19]

Analyzer Resolution Mass Accuracy Primary Use Case for Topic Pros Cons
Triple Quadrupole (QqQ) LowLowTargeted Quantification (MRM)Highest sensitivity & selectivity for targetsPoor for unknown screening
Time-of-Flight (ToF) HighHigh (<3 ppm)Screening, Qualitative AnalysisFast scan speed, full spectraLess sensitive than QqQ for targets
Orbitrap Ultra-HighHighest (<1 ppm)Unknown ID, MetabolomicsUnmatched resolution & mass accuracySlower scan speed than ToF, higher cost

Data Interpretation: A Practical Walkthrough

Predicted EI Fragmentation Pathway

M [M]⁺ m/z 237/239 M15 [M-CH₃]⁺ m/z 222/224 M->M15 - •CH₃ M_Br [M-Br]⁺ m/z 158 M->M_Br - •Br M15_28 [M-CH₃-CO]⁺ m/z 194/196 M15->M15_28 - CO M_Br_CO [M-Br-CO]⁺ m/z 130 M_Br->M_Br_CO - CO

Caption: Predicted EI fragmentation of this compound.

Step-by-Step Interpretation (Hypothetical EI Spectrum):

  • Identify the Molecular Ion (M⁺): Look for the highest m/z cluster. You will see two peaks of nearly equal height at m/z 237 (C₁₀H₈⁷⁹BrNO) and m/z 239 (C₁₀H₈⁸¹BrNO). This confirms the presence of one bromine atom.

  • Identify Loss of Methyl (-15 Da): Find a doublet of nearly equal intensity at m/z 222 and m/z 224 . This corresponds to the loss of a methyl radical from the methoxy group.

  • Identify Loss of Bromine (-79/81 Da): Look for a strong singlet peak at m/z 158 . This is the quinoline-methoxy fragment after loss of the bromine atom. The doublet collapses to a singlet because the isotopic marker (Br) has been lost.

  • Identify Sequential Losses: The peak at m/z 194/196 would correspond to the loss of CO from the [M-CH₃]⁺ ion. The peak at m/z 130 would correspond to the loss of CO from the [M-Br]⁺ ion.

  • Confirm with HRMS: If using a ToF or Orbitrap, each of these proposed fragments can be confirmed by extracting its accurate mass and matching the elemental formula to within a tight mass tolerance (e.g., < 5 ppm). For example, the accurate mass of the [C₁₀H₈NO]⁺ ion (m/z 158) is 158.0600 Da.

Conclusion and Recommendations

The optimal mass spectrometry strategy for analyzing this compound is dictated by the analytical goal. No single method is universally superior.

  • For unambiguous structural confirmation and impurity identification , GC coupled with an EI source on a high-resolution analyzer like a Q-ToF or Orbitrap is the most powerful approach. It provides a reproducible fragmentation fingerprint and accurate mass data for all fragments.

  • For high-sensitivity, targeted quantification in complex biological or environmental matrices, LC coupled with an ESI source and a triple quadrupole (QqQ) mass spectrometer operating in MRM mode is the undisputed gold standard.

  • For routine molecular weight confirmation during synthetic chemistry workflows, a simple LC-ESI-MS system with a single quadrupole or ToF analyzer is sufficient and efficient.

By understanding the interplay between the analyte's chemistry and the fundamental principles of different mass spectrometry technologies, researchers can design robust, fit-for-purpose analytical methods that deliver accurate and reliable results.

References

The Double-Edged Sword: A Comparative Guide to the Biological Activity of 4-Bromo-5-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities.[1] The strategic introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a specific, yet potent, subclass: 4-bromo-5-methoxyquinoline derivatives. The interplay between the electron-withdrawing bromine atom at the 4-position and the electron-donating methoxy group at the 5-position creates a unique electronic environment, paving the way for diverse and significant biological effects.

Herein, we provide a comparative analysis of the anticancer and antimicrobial activities of this compound derivatives, drawing upon available in vitro experimental data. This guide is intended for researchers, scientists, and drug development professionals, offering insights into the therapeutic potential of this chemical class and providing detailed methodologies for its evaluation.

Anticancer Activity: A Tale of Cytotoxicity and Apoptosis

Derivatives of this compound have emerged as a promising avenue in the relentless pursuit of novel anticancer agents. Their cytotoxic effects have been evaluated against a panel of human cancer cell lines, with several compounds demonstrating significant inhibitory activity.

Comparative Cytotoxicity

The primary metric for quantifying the anticancer potential of these compounds in vitro is the half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. While a comprehensive dataset for a homologous series of this compound derivatives is not available in a single study, a compilation of data from various sources allows for a comparative overview.

Compound ID/NameCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)Reference
3-Bromo-4-hydroxy-5-methoxy-benzylidene derivative (4a) K562 (Leukemia)≤ 3.86 µg/mLEtoposide21.9 - 31.5 µg/mL[2]
MDA-MB-231 (Breast Cancer)≤ 3.86 µg/mLEtoposide21.9 - 31.5 µg/mL[2]
SK-N-MC (Neuroblastoma)≤ 3.86 µg/mLEtoposide21.9 - 31.5 µg/mL[2]
4-bromo-4'-chloro pyrazoline analog of curcumin HeLa (Cervical Cancer)8.7 µg/mLCurcumin42.4 µg/mL[3]
Paclitaxel0.008 µg/mL[3]
5,7-dibromo-8-hydroxyquinoline C6 (Glioblastoma)15.45-FU240.8 - 258.3[4]
HeLa (Cervical Cancer)26.45-FU240.8 - 258.3[4]
HT29 (Colon Carcinoma)15.05-FU240.8 - 258.3[4]

Note: The data presented is a compilation from multiple studies. Direct comparison should be made with caution due to variations in experimental conditions.

The data clearly indicates that brominated quinoline derivatives, including those with methoxy substitutions, can exhibit potent cytotoxic activity, in some cases surpassing that of established chemotherapeutic agents like etoposide and 5-fluorouracil (5-FU).[2][4] For instance, the 3-bromo-4-hydroxy-5-methoxy-benzylidene derivative (4a) demonstrated significantly higher potency than etoposide against leukemia, breast, and neuroblastoma cell lines.[2]

Mechanism of Action: Unraveling the Apoptotic Pathway

The anticancer effects of these derivatives are not merely a consequence of non-specific toxicity. Mechanistic studies suggest that they can trigger programmed cell death, or apoptosis, in cancer cells. One of the key mechanisms implicated is the induction of oxidative stress.[5]

G cluster_cell Cancer Cell 4_Bromo_5_methoxyquinoline This compound Derivative ROS ↑ Reactive Oxygen Species (ROS) 4_Bromo_5_methoxyquinoline->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_9 Caspase-9 Activation Mitochondria->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis caption Postulated ROS-mediated apoptotic pathway. G cluster_fungus Fungal Cell Bromoquinol Bromoquinol Derivative Metal_Uptake Essential Metal (Fe, Zn, Cu) Uptake/Utilization Bromoquinol->Metal_Uptake Cellular_Processes Essential Cellular Processes Metal_Uptake->Cellular_Processes Growth_Inhibition Fungal Growth Inhibition Cellular_Processes->Growth_Inhibition caption Inhibition of fungal growth via metal chelation.

References

A Senior Application Scientist's Guide to the Definitive Purity Analysis of 4-Bromo-5-methoxyquinoline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Purity in Advanced Chemical Synthesis

In the landscape of pharmaceutical research and development, the molecular integrity of intermediates is not merely a quality metric; it is the very foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-Bromo-5-methoxyquinoline is one such critical intermediate, a heterocyclic scaffold pivotal in the synthesis of a variety of biologically active compounds. Its purity is paramount, as even trace impurities can propagate through multi-step syntheses, leading to downstream products with altered pharmacological profiles, increased toxicity, or reduced stability.

This guide provides an in-depth, experience-driven framework for the validation of this compound purity, with a primary focus on the gold-standard technique: High-Performance Liquid Chromatography (HPLC). We will not only detail a robust analytical method but also dissect the "why" behind each procedural step, adhering to the rigorous standards of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document is designed for the discerning researcher and quality control analyst who requires a self-validating, scientifically sound, and defensible protocol.

The Supremacy of HPLC in Purity Determination

While other analytical techniques exist, reverse-phase HPLC (RP-HPLC) remains the undisputed method of choice for the purity assessment of moderately polar, aromatic compounds like this compound. Its dominance stems from its high resolving power, which allows for the separation of the main compound from structurally similar impurities, such as isomers or degradation products.[5][6][7] Furthermore, when coupled with a UV detector, HPLC offers exceptional sensitivity and quantitative accuracy, making it ideal for the precise determination of impurity levels.

Our objective is to develop a stability-indicating HPLC method—a method that can unequivocally separate this compound from any potential process-related impurities and degradation products that may arise under stress conditions.

Foundational HPLC Method for this compound

In the absence of a standardized pharmacopeial method, the following protocol is presented as a robust starting point for the analysis of this compound, based on established chromatographic principles for halogenated aromatic compounds.[5][8]

Chromatographic Conditions
ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmThe nonpolar C18 stationary phase is ideal for retaining and separating moderately polar aromatic compounds via hydrophobic interactions.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape and resolution for the basic quinoline nitrogen.
Mobile Phase B AcetonitrileA common organic solvent providing good elution strength for this class of compounds.
Gradient Elution 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25-30 min: 30% BA gradient is essential to elute any potential late-eluting, more nonpolar impurities while ensuring the main peak is well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nm or Diode Array Detector (DAD)Quinoline systems are strong UV absorbers.[9] A DAD is recommended during method development to assess peak purity and identify the optimal monitoring wavelength.
Injection Volume 10 µLA typical volume to avoid column overloading.
Sample Preparation 0.5 mg/mL in 50:50 Acetonitrile:WaterThe diluent should be similar in composition to the initial mobile phase to ensure good peak shape.
Experimental Workflow: From Sample to Result

The logical flow for analyzing a sample of this compound is critical for ensuring data integrity.

G cluster_Validation ICH Q2(R1) Method Validation Specificity Specificity & Forced Degradation Linearity Linearity & Range Specificity->Linearity Sequential Validation Accuracy Accuracy (Recovery) Linearity->Accuracy Sequential Validation Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sequential Validation Limits LOD & LOQ Precision->Limits Sequential Validation Robustness Robustness Limits->Robustness Sequential Validation Validated_Method Validated Method Robustness->Validated_Method Sequential Validation Method Developed HPLC Method Method->Specificity Sequential Validation

References

A Comparative Guide to the Efficacy of Quinoline-Based Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline ring, a fused bicyclic heterocycle of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry.[1][2][3] Its structural rigidity, synthetic tractability, and ability to form key hydrogen bonds have made it a cornerstone in the development of therapeutic agents across various diseases.[2][4] In oncology, quinoline derivatives have emerged as a particularly fruitful class of inhibitors, targeting a wide array of molecular machinery crucial for cancer cell proliferation, survival, and metastasis.[5][6][7]

This guide provides a comparative analysis of the efficacy of various quinoline-based inhibitors, focusing on their primary mechanisms of action. We will delve into the experimental data that underpins their clinical and preclinical validation, explain the causality behind the assays used to determine their potency, and provide detailed protocols for key methodologies.

Mechanism-Based Comparison of Quinoline Inhibitors

The therapeutic success of quinoline-based drugs stems from their ability to selectively inhibit key proteins that drive oncogenesis. We will compare inhibitors across two major, clinically relevant classes: Kinase Inhibitors and Tubulin Polymerization Inhibitors.

Protein kinases are fundamental regulators of cellular signaling, and their aberrant activity is a hallmark of many cancers.[8] Quinoline-based scaffolds have proven exceptionally effective in targeting the ATP-binding pocket of various kinases, leading to several FDA-approved drugs.[3][9][10]

A critical signaling network often hijacked in cancer is the PI3K/Akt/mTOR pathway, which governs cell growth, proliferation, and survival. Several quinoline derivatives have been developed to inhibit key kinases within this cascade.[9]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Promotes Inhibitor Quinoline-Based Inhibitors (e.g., Omipalisib, Dactolisib) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits

Fig. 1: Simplified PI3K/Akt/mTOR signaling pathway targeted by quinoline inhibitors.

The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or half-maximal growth inhibition (GI₅₀), with lower values indicating higher potency.

Table 1: Comparative Efficacy of Quinoline-Based Kinase Inhibitors

Compound Primary Target(s) FDA Approval Status Reported IC₅₀ / GI₅₀ Values Reference(s)
Bosutinib Abl, Src Approved (CML) - [9]
Lenvatinib VEGFR, RET Approved (Thyroid, Renal Cancer) - [2][9]
Cabozantinib c-Met, VEGFR2 Approved (Renal, Liver Cancer) c-Met: 40 nM [9]
Omipalisib PI3K, mTOR Phase I Clinical Trials PI3Kα: 0.00607 µM; mTOR: 0.165 µM [9]
Dactolisib PI3K, mTOR Clinical Trials - [2][9]
Compound 38 PI3K, mTOR Preclinical PI3K: 0.72 µM; mTOR: 2.62 µM [9]

| Compound 13e | Pim-1 Kinase | Preclinical | GI₅₀ (PC-3 cells): 2.61 µM |[11] |

Note: IC₅₀/GI₅₀ values can vary significantly based on the specific assay conditions and cell line used.

The data demonstrates the versatility of the quinoline scaffold in achieving potent, low-nanomolar to micromolar inhibition against various kinases. For instance, Cabozantinib shows potent c-Met inhibition at 40 nM, while preclinical compounds like Omipalisib exhibit dual PI3K/mTOR inhibition in the low micromolar range.[9] This highlights the process of lead optimization, where initial hits are chemically modified to enhance potency and selectivity.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division.[12] Agents that interfere with tubulin dynamics are powerful anticancer drugs. Quinoline derivatives have been cleverly designed as bioisosteres of natural tubulin inhibitors like Combretastatin A-4 (CA-4), targeting the colchicine binding site on β-tubulin.[12][13]

Inhibition of tubulin polymerization prevents mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[12][13]

Table 2: Comparative Efficacy of Quinoline-Based Tubulin Polymerization Inhibitors

Compound Target Site Cell Line Reported IC₅₀ / GI₅₀ Values Key Outcome Reference(s)
Compound 12c Colchicine Site MCF-7 (Breast) 0.010 µM G2/M Arrest, Apoptosis [12]
HL-60 (Leukemia) 0.011 µM [12]
HCT-116 (Colon) 0.042 µM [12]
Compound 28 Colchicine Site K562 (Leukemia) Not specified Tubulin Polymerization Inhibition [13]
Compound 29 Microtubules HepG2, KB, etc. Low micromolar range G2/M Arrest [13]
Compound 4c Colchicine Site T-47D (Breast) GI: 91.56% G2/M Arrest, Apoptosis [14]

| | | CNS, Renal, etc. | High % Growth Inhibition | |[14] |

The remarkable potency of compounds like 12c , with an IC₅₀ of just 10 nM against MCF-7 breast cancer cells, showcases the successful application of rational drug design.[12] By replacing one of the rings of CA-4 with a quinoline moiety, researchers developed a novel chemical entity with potent anti-proliferative and apoptosis-inducing activity.[12] Further studies confirmed that these compounds disrupt microtubule formation and arrest the cell cycle at the G2/M phase, validating their mechanism of action.[12][13][14]

Core Experimental Methodologies

The trustworthiness of efficacy data hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for two fundamental assays used to characterize the inhibitors discussed above.

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, PC-3) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline inhibitor in cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations (e.g., 1 nM to 50 µM).[12] Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a specified duration, typically 48-72 hours, to allow the compound to exert its effect.

  • MTT Addition: Add MTT reagent (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT to formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the GI₅₀ or IC₅₀ value.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-5-methoxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, with great discovery comes great responsibility. 4-Bromo-5-methoxyquinoline, a halogenated quinoline derivative, represents a class of compounds where comprehensive toxicological data may be limited. Therefore, our approach to safety must be built upon a rigorous understanding of its structural analogs and a deep-seated commitment to risk mitigation.

This guide provides an essential framework for handling this compound, moving beyond a simple checklist to instill a foundational understanding of why each safety measure is critical. Our protocols are designed as self-validating systems, ensuring that safety is an integral component of the scientific workflow, not an afterthought.

Hazard Assessment: The Rationale for Stringent Controls

A specific, exhaustive Safety Data Sheet (SDS) for this compound is not always readily available. Consequently, a conservative risk assessment must be derived from the known hazards of its parent structure, quinoline, and related halogenated compounds.

  • The Quinoline Core: The foundational quinoline structure is a significant toxicological concern. The U.S. Environmental Protection Agency (EPA) has classified quinoline as a Group B2, probable human carcinogen.[1] It is also a suspected mutagen.[2][3] Chronic exposure in animal studies has been linked to liver damage.[2][4]

  • Acute Toxicity & Irritation: Quinoline and its derivatives are known to be harmful if swallowed, inhaled, or if they come into contact with skin.[2][3] Acute inhalation can irritate the eyes, nose, and throat, leading to dizziness and nausea.[1][2] Safety data for various bromoquinoline analogs consistently report that they cause serious skin and eye irritation.[5][6][7]

  • Halogenation: The presence of a bromine atom classifies this compound as a halogenated organic. These compounds can pose environmental risks if not disposed of correctly and often require specialized disposal protocols, such as high-temperature incineration.[8][9]

Given this profile, this compound must be handled with extreme caution, assuming it possesses carcinogenic, mutagenic, irritant, and acute toxicity properties.

Primary Engineering Control: The Chemical Fume Hood

Before any Personal Protective Equipment (PPE) is considered, the primary line of defense is an engineering control.

All procedures involving this compound, including weighing, transfers, and the preparation of solutions, must be performed inside a certified chemical fume hood.

This is non-negotiable. A fume hood is essential to minimize the inhalation of potentially carcinogenic and irritating dust or vapors.[1][10]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling this compound. The selection is based on a multi-faceted risk assessment considering dermal, ocular, and respiratory exposure routes.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Tightly fitting chemical splash goggles conforming to ANSI Z87.1 standards are required to protect against splashes and fine particulates.[11][12]

  • Face Shield: When handling larger quantities (>50 mL) or performing operations with a heightened risk of splashing (e.g., heating, pressure reactions), a face shield must be worn over the chemical splash goggles for full facial protection.[11][13]

Skin and Body Protection
  • Gloves: Chemically resistant gloves are essential.

    • Type: Nitrile gloves provide good baseline protection for incidental contact.[11] However, for prolonged handling or in the event of a spill, heavier-duty gloves (e.g., neoprene or butyl rubber) should be considered. Always consult the glove manufacturer's resistance guide for specific breakthrough times.

    • Practice: Double-gloving is highly recommended, especially during weighing and waste disposal procedures.[14] Gloves must be inspected for tears before each use and changed immediately upon contamination.[11]

  • Lab Coat: A flame-resistant lab coat is standard. It must be fully buttoned with the sleeves rolled down to cover as much skin as possible.[11]

  • Apparel: Full-length pants and closed-toe, liquid-resistant shoes are mandatory. Fabrics such as polyester or acrylic should be avoided in favor of cotton or other less flammable materials.[11]

Respiratory Protection

When all work is conducted within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill outside of a fume hood or if engineering controls are not available or fail, respiratory protection is critical.

  • Respirator: A NIOSH-approved air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter is the minimum requirement.[11][15] Use of a respirator requires prior medical clearance, fit-testing, and training under an institutional respiratory protection program.[11][16]

PPE Selection Summary
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required inside a fume hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required inside a fume hood
Running Reactions/Transfers Goggles & Face ShieldNitrile or Neoprene GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required inside a fume hood
Small Spill Cleanup (<1g) Chemical Splash GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required inside a fume hood
Large Spill Cleanup (>1g) Goggles & Face ShieldNeoprene/Butyl GlovesChemical Resistant Apron/CoverallNIOSH-Approved Respirator
Waste Disposal Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot required inside a fume hood

Safe Handling and Disposal Workflow

The following diagram illustrates the essential workflow for safely handling this compound, emphasizing the integration of PPE at critical stages.

G Safe Handling Workflow for this compound start Verify Fume Hood Certification ppe Don Full PPE: Goggles, Lab Coat, Double Gloves start->ppe Area Clear weigh Weigh Compound ppe->weigh Enter Hood dissolve Prepare Solution weigh->dissolve react Perform Procedure dissolve->react decon Decontaminate Glassware & Surfaces react->decon Procedure Complete segregate Segregate Halogenated Waste Streams decon->segregate dispose Seal & Label Waste Container segregate->dispose doff Doff PPE dispose->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for handling this compound.

Operational Plan: Waste Disposal

Proper disposal is paramount to ensure personnel and environmental safety.

  • Segregation is Key: All waste contaminated with this compound must be collected in a dedicated "Halogenated Organic Waste" container.[9] Do not mix with non-halogenated waste.

  • Solid Waste: This includes contaminated gloves, weighing paper, absorbent pads, and pipette tips. Collect these items in a clearly labeled, sealable bag or container.[8][9]

  • Liquid Waste: Collect all solutions and reaction mixtures containing the compound in a dedicated, sealed, and properly vented container for halogenated liquid waste.[9]

  • Labeling: The waste container must be clearly labeled with the full chemical name, "this compound," and the words "Hazardous Waste," "Toxic," and "Carcinogen Suspect."[9]

  • Final Disposal: The sealed and labeled waste container must be disposed of through your institution's licensed hazardous waste disposal service.[8][17] The preferred method of destruction for such compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers.[9] Never dispose of this chemical down the drain or in regular trash.[8]

Emergency Plan: Spill Management
  • Alert Personnel: Immediately alert others in the lab and evacuate the immediate area if the spill is large or outside a fume hood.

  • Don Appropriate PPE: Before cleaning, don the appropriate level of PPE as outlined in the summary table. For large spills, this includes respiratory protection.[14]

  • Contain the Spill:

    • Solid Spills: Gently cover the powder with an absorbent material to avoid creating dust. Carefully sweep the material into a designated waste container.[9][17]

    • Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.[10][14]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[9][14]

  • Dispose: Collect all cleanup materials as halogenated hazardous waste.[9]

By adhering to these rigorous safety and operational protocols, researchers can confidently and safely advance their work while upholding the highest standards of laboratory safety and environmental stewardship.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.